Cyclohexylmethyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHUBNHBYCRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239547 | |
| Record name | Cyclohexylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-55-3 | |
| Record name | Cyclohexylmethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYLMETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexylmethyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylmethyl acetate (B1210297) is a carboxylic ester with applications in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists, particularly those in the field of drug development, by consolidating key technical data and methodologies.
Chemical Structure and Identifiers
Cyclohexylmethyl acetate, also known as cyclohexanemethanol (B47985) acetate, is the ester formed from cyclohexanemethanol and acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 937-55-3[1] |
| Molecular Formula | C₉H₁₆O₂[1] |
| SMILES | CC(=O)OCC1CCCCC1[1] |
| InChI | InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 197.1 °C at 760 mmHg | [4] |
| Melting Point | Not available | [2] |
| Density | 0.952 g/cm³ | [4] |
| Refractive Index | 1.4430-1.4470 | [4] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. Solubility in water is estimated to be low, similar to cyclohexyl acetate (0.2 g/100ml at 20 °C). | [5] |
| Vapor Pressure | 0.385 mmHg at 25°C | [4] |
| Flash Point | 66.8 °C | [4] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the esterification of cyclohexanemethanol with acetic acid or its anhydride.[6] A general procedure is outlined below.
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reactant Charging: To the flask, add 1.0 mole of cyclohexanemethanol and 1.2 moles of acetic anhydride.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.01 moles) of an acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled spectrum is typically acquired with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm). Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.
Experimental Protocol:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include the C=O stretch of the ester (around 1740 cm⁻¹), C-O stretches (around 1240 cm⁻¹ and 1040 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).
-
Instrumentation: Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification.
-
GC-MS Data Acquisition:
-
GC Conditions: Use a suitable capillary column (e.g., HP-5ms). A typical temperature program might start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.22 g/mol ). Analyze the fragmentation pattern to further confirm the structure. Expected fragments would include the acetyl cation (m/z 43) and fragments resulting from the loss of the acetate group or parts of the cyclohexyl ring.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound.
A study on the related compound, cyclohexyl acetate, has suggested it may act as a volatile sex pheromone mimic in Caenorhabditis nematodes.[7] However, the relevance of this finding to drug development and human biology is not established.
Further research is required to elucidate any potential pharmacological effects or mechanisms of action for this compound.
Conclusion
This technical guide has summarized the key chemical properties, structural details, and experimental protocols for this compound. The provided information on its synthesis and spectroscopic characterization offers a solid foundation for researchers working with this compound. The absence of data on its biological activity highlights an area for future investigation, which could be of particular interest to the drug development community.
References
- 1. This compound | C9H16O2 | CID 244762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 937-55-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl Acetate from Cyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclohexylmethyl acetate (B1210297) from cyclohexanemethanol (B47985). Cyclohexylmethyl acetate is an important ester with applications in fragrance, flavor, and as a specialty solvent. This document details the primary synthetic methodologies, including Fischer esterification and acetylation, providing in-depth experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide illustrates the key chemical transformations and experimental workflows using detailed diagrams to facilitate a deeper understanding and practical application in a laboratory setting.
Introduction
The synthesis of esters is a fundamental transformation in organic chemistry. This compound, the ester derived from cyclohexanemethanol and acetic acid, is a compound of interest due to its characteristic fruity odor, making it valuable in the fragrance and flavor industries. Its synthesis is a classic example of esterification and can be achieved through several methods, most notably the direct esterification with acetic acid (Fischer esterification) or by acetylation with acetic anhydride. The choice of method often depends on desired yield, reaction conditions, and the availability of reagents and catalysts. This guide will explore these common synthetic routes, providing detailed procedural information and comparative data.
Synthetic Pathways
The two primary pathways for the synthesis of this compound from cyclohexanemethanol are:
-
Fischer Esterification: The reaction of cyclohexanemethanol with acetic acid in the presence of an acid catalyst. This is a reversible reaction, and measures are often taken to drive the equilibrium towards the product.
-
Acetylation with Acetic Anhydride: A more reactive approach where cyclohexanemethanol is treated with acetic anhydride, often with a catalyst, to form the ester. This reaction is generally faster and not reversible under typical conditions.
Fischer Esterification Signaling Pathway
The following diagram illustrates the acid-catalyzed Fischer esterification of cyclohexanemethanol with acetic acid.
Caption: Acid-catalyzed Fischer esterification pathway.
Acetylation with Acetic Anhydride Signaling Pathway
The diagram below shows the acetylation of cyclohexanemethanol using acetic anhydride, which can be catalyzed by either acid or base, or proceed under neutral conditions with heating.
An In-depth Technical Guide to the Spectroscopic Data of Cyclohexylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexylmethyl acetate (B1210297) (CAS No. 937-55-3), a key organic compound with applications in various scientific fields. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
Cyclohexylmethyl acetate is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is a colorless liquid at room temperature.
SMILES: CC(=O)OCC1CCCCC1
Spectroscopic Data
The following sections present the quantitative spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented below was acquired on a 90 MHz spectrometer using CDCl₃ as the solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.84 | d | 2H | -O-CH₂ - |
| 2.04 | s | 3H | -C(=O)-CH₃ |
| 1.8 - 0.8 | m | 11H | Cyclohexyl protons |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data below was obtained using a 22.5 MHz spectrometer with CDCl₃ as the solvent.
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C =O |
| 70.4 | -O-C H₂- |
| 37.6 | C H (cyclohexyl) |
| 30.1 | C H₂ (cyclohexyl) |
| 26.5 | C H₂ (cyclohexyl) |
| 25.7 | C H₂ (cyclohexyl) |
| 20.9 | -C(=O)-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following data was acquired using the liquid film method.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Strong | C-H stretch (alkane) |
| 2850 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1450 | Medium | C-H bend (alkane) |
| 1365 | Medium | C-H bend (alkane) |
| 1240 | Strong | C-O stretch (ester) |
| 1040 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data below was obtained by electron ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 156 | 5 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [C₇H₁₃]⁺ |
| 81 | 45 | [C₆H₉]⁺ |
| 67 | 30 | [C₅H₇]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 43 | 90 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: The spectrum was recorded on a 90 MHz NMR spectrometer. Standard acquisition parameters were used.
-
¹³C NMR Acquisition: The spectrum was recorded on a 22.5 MHz NMR spectrometer using broadband proton decoupling.
IR Spectroscopy
-
Sample Preparation: A thin film of neat this compound was placed between two sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC).
-
Ionization: Electron Ionization (EI) was used as the ionization method.
-
Analysis: The ions were separated and detected by a quadrupole mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Physical properties of Cyclohexylmethyl acetate boiling point and density
An In-depth Technical Guide to the Physical Properties of Cyclohexylmethyl Acetate (B1210297)
This technical guide provides a comprehensive overview of the key physical properties of cyclohexylmethyl acetate, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and experimental context for this compound.
Overview of this compound
This compound (CEMA), with the chemical formula C₉H₁₆O₂, is an ester characterized by a cyclohexyl group attached to a methyl acetate moiety. Its molecular structure significantly influences its physical characteristics, making it a subject of interest in various chemical applications.
Physical Properties
The primary physical properties of this compound are summarized in the table below. These values are critical for a range of applications, including reaction condition optimization, purification process design, and safety assessments.
| Physical Property | Value | Conditions | Reference |
| Boiling Point | 197.1 °C | at 760 mmHg | [1] |
| 183 °C | Not specified | [2] | |
| Density | 0.952 g/cm³ | Not specified | [1] |
| Specific Gravity | 0.96 | 20/20 °C | [2] |
| Molecular Weight | 156.22 g/mol | [3] | |
| Flash Point | 66.8 °C | [1] | |
| 67 °C | [2] | ||
| Refractive Index | 1.4430-1.4470 | Not specified | [1] |
| 1.44 | Not specified | [2] | |
| Vapor Pressure | 0.385 mmHg | at 25 °C | [1] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections outline the general experimental methodologies for measuring the boiling point and density of esters like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[4] Several methods can be employed for its determination:
-
Distillation Method: This is a common and straightforward method, especially when purification of the sample is also required. A simple distillation apparatus is set up, and the temperature at which the liquid steadily distills is recorded as the boiling point.[5] It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[5]
-
Thiele Tube Method: This technique is suitable for small sample volumes.[5] The sample is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary.[4][5]
-
Reflux Method: A reflux apparatus can also be used to determine the boiling point. The liquid is heated to its boiling point, and the vapors are condensed and returned to the flask. A thermometer placed in the vapor phase below the condenser will register a stable temperature, which corresponds to the boiling point.[5]
Density Determination
Density is a fundamental physical property defined as mass per unit volume. For liquids, it is commonly determined using the following methods:
-
Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (e.g., water). By comparing these masses, the density of the sample can be calculated with high precision.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid to measure its relative density or specific gravity. The reading is taken from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quick but generally less accurate than the pycnometer method.
Structure-Property Relationship
The molecular structure of this compound directly influences its physical properties. The presence of the polar ester group leads to dipole-dipole interactions between molecules, while the nonpolar cyclohexyl ring contributes to van der Waals forces. These intermolecular forces must be overcome for the substance to boil, thus determining its boiling point.
Caption: Molecular structure of this compound and its influence on physical properties.
References
Cyclohexylmethyl acetate molecular weight and formula
An In-depth Technical Guide to Cyclohexylmethyl Acetate (B1210297): Molecular Properties and Synthesis
This technical guide provides a comprehensive overview of the core molecular properties of cyclohexylmethyl acetate, tailored for researchers, scientists, and professionals in drug development.
Molecular and Physical Properties
This compound is an ester recognized for its characteristic fruity aroma. A clear, colorless to almost colorless liquid, its fundamental molecular and physical data are crucial for its application in research and development.
Molecular Formula and Weight
The chemical formula for this compound is C9H16O2.[1][2][3][4][5] Its molecular weight is approximately 156.225 g/mol .[1][2][5] Minor variations in reported molecular weight, such as 156.22 g/mol , are also noted in the literature.[3][4]
Quantitative Data Summary
The fundamental quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C9H16O2[1][2][3][4][5] |
| Molecular Weight | 156.225 g/mol [1][2][5] |
| Elemental Composition | |
| Carbon (C) | 9 atoms |
| Hydrogen (H) | 16 atoms |
| Oxygen (O) | 2 atoms |
Synthesis Methodology
The primary method for the synthesis of this compound is through the azeotropic esterification of cyclohexyl methanol (B129727) with acetic acid.[3]
Experimental Protocol: Azeotropic Esterification
While detailed experimental protocols can vary, the general procedure involves reacting cyclohexyl methanol with an excess of acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, to facilitate the removal of water and drive the reaction to completion according to Le Chatelier's principle. The reaction mixture is heated to reflux, and the water produced is continuously removed using a Dean-Stark apparatus. Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then washed with water. The organic layer is dried, and the final product, this compound, is purified by distillation.
The logical workflow for this synthesis process is illustrated in the following diagram.
Caption: Synthesis workflow for this compound.
References
Solubility Profile of Cyclohexylmethyl Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexylmethyl acetate (B1210297) in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on providing a framework for understanding and determining the solubility of cyclohexylmethyl acetate. It includes a summary of the known physical and chemical properties of the compound, qualitative solubility information for this compound and analogous compounds, and a detailed experimental protocol for the quantitative determination of solubility using the gravimetric shake-flask method. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of this compound as a solvent or in a formulation.
Introduction
This compound (CAS No. 937-55-3) is a carboxylic ester with potential applications in various chemical and pharmaceutical industries. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary protocols for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 156.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow clear liquid | TCI America |
| Boiling Point | 197.1 °C at 760 mmHg | LookChem |
| Density | 0.952 g/cm³ | LookChem |
| LogP (octanol/water) | 2.12980 | LookChem |
| Vapor Pressure | 0.385 mmHg at 25°C | LookChem |
| Refractive Index | 1.4430-1.4470 | LookChem |
Solubility Data
Exhaustive searches of scientific databases and literature have revealed a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative information and data for analogous compounds can provide valuable insights into its expected solubility behavior.
Qualitative Solubility of this compound
General statements in chemical literature and supplier information suggest that this compound is soluble in common organic solvents such as ethers and alcohols.
Solubility of Analogous Compounds
Data for structurally similar compounds, such as cyclohexyl acetate and cyclohexyl ethyl acetate, can serve as a useful proxy for estimating the solubility of this compound. This information is summarized in Table 2. The principle of "like dissolves like" suggests that this compound, being an ester with a significant non-polar cyclohexyl group, will exhibit good solubility in a range of non-polar and moderately polar organic solvents.
Table 2: Qualitative Solubility of Compounds Analogous to this compound
| Compound | Solvent | Solubility | Source |
| Cyclohexyl Acetate | Ethyl Ether | Very Soluble | --INVALID-LINK-- |
| Ethanol | Very Soluble | --INVALID-LINK-- | |
| Alcohols | Miscible | --INVALID-LINK-- | |
| Other Esters | Miscible | --INVALID-LINK-- | |
| Cyclohexyl Ethyl Acetate | Alcohol | Soluble | --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- | |
| Acetone | Soluble | --INVALID-LINK-- | |
| Hydrocarbons | Soluble | --INVALID-LINK-- |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details the gravimetric shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.
Principle
The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined gravimetrically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade, e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps (B75204) (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
Experimental Procedure
-
Preparation:
-
Accurately weigh an appropriate amount of the chosen organic solvent into a series of glass vials.
-
Record the exact mass of the solvent.
-
-
Sample Addition:
-
Add an excess of this compound to each vial containing the solvent. The presence of a distinct second phase (undissolved this compound) should be visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 12 hours to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solute.
-
Dispense the filtered aliquot into a pre-weighed evaporating dish or vial.
-
Record the total mass of the aliquot and the dish/vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the aliquot. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of this compound and the solvent. A gentle stream of nitrogen can be used to accelerate evaporation.
-
-
Mass Determination:
-
Once the solvent is completely evaporated, weigh the dish/vial containing the residual this compound.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The solubility can be calculated as follows:
-
Mass of the aliquot of the saturated solution = (Mass of dish/vial + aliquot) - (Mass of empty dish/vial)
-
Mass of dissolved this compound = (Mass of dish/vial after evaporation) - (Mass of empty dish/vial)
-
Mass of the solvent in the aliquot = (Mass of the aliquot) - (Mass of dissolved this compound)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent in the aliquot) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Cyclohexylmethyl Acetate (B1210297)
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with the synthesis and hydrolysis of cyclohexylmethyl acetate. The information presented herein is intended to support research, development, and optimization of processes involving this important ester.
Introduction
This compound is an ester with applications in various chemical syntheses. Understanding its formation and degradation pathways, along with the kinetics of these processes, is crucial for controlling reaction outcomes, optimizing yields, and ensuring product stability. This guide details the primary reaction mechanisms, presents available quantitative kinetic data, and provides standardized experimental protocols for the study of this compound. While specific kinetic data for this compound is limited in publicly available literature, data from structurally similar esters, such as cyclohexyl acetate and other primary alcohol acetates, are used to provide reasonable estimations and comparative insights.
Reaction Mechanisms
The synthesis and hydrolysis of this compound primarily proceed through acid-catalyzed, base-catalyzed, and enzyme-catalyzed pathways.
Acid-Catalyzed Synthesis (Fischer-Speier Esterification)
The most common method for synthesizing this compound is the Fischer-Speier esterification of cyclohexanemethanol (B47985) with acetic acid, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This is a reversible process.[1] To drive the reaction toward the product (the ester), it is common to use an excess of one reactant or to remove the water that is formed, for instance, by azeotropic distillation.[1][2]
The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.[3]
-
Nucleophilic attack by the oxygen of cyclohexanemethanol on the protonated carbonyl carbon.
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.
Acid-Catalyzed Hydrolysis
This is the reverse of the Fischer-Speier esterification. The presence of a large excess of water in an acidic medium drives the equilibrium toward the carboxylic acid and alcohol.[3]
The mechanism proceeds as follows:
-
Protonation of the ester's carbonyl oxygen.
-
Nucleophilic attack by a water molecule on the carbonyl carbon.
-
Proton transfer to the alkoxy group.
-
Elimination of cyclohexanemethanol.
-
Deprotonation of the resulting protonated carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile.[4] The reaction consumes the base, which is why it is referred to as base-promoted rather than base-catalyzed.
The mechanism involves:
-
Nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Collapse of the intermediate , leading to the elimination of the cyclohexylmethoxide ion.
-
Acid-base reaction where the strongly basic cyclohexylmethoxide ion deprotonates the newly formed acetic acid, yielding cyclohexanemethanol and an acetate salt.
Enzyme-Catalyzed Synthesis and Hydrolysis
Lipases are commonly used enzymes for the esterification and hydrolysis of esters under mild conditions. These reactions are highly selective. The mechanism for lipase-catalyzed esterification is generally described by the Ping-Pong Bi-Bi mechanism.
The key steps in synthesis are:
-
The carboxylic acid binds to the enzyme.
-
An acyl-enzyme intermediate is formed with the release of a water molecule.
-
The alcohol binds to the acyl-enzyme complex.
-
The ester is formed and released from the enzyme.
Hydrolysis follows the reverse pathway, with water acting as the nucleophile that attacks the acyl-enzyme intermediate.
Quantitative Data on Reaction Kinetics
The following tables summarize kinetic data for the synthesis and hydrolysis of this compound and related esters. Data for analogous systems are provided to serve as a reference due to the limited availability of specific kinetic parameters for this compound.
Table 1: Kinetic Parameters for Ester Synthesis
| Ester | Reaction | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Kinetic Model | Reference |
| Cyclohexyl Acetate | Esterification of cyclohexene (B86901) and acetic acid | Sulfonic acid-type styrene (B11656) cation exchange resin | 70-90 | 93.06 | LHHW | [5] |
| Cyclohexyl Acetate | Esterification of cyclohexanol (B46403) and acetic acid | Amberlyst-15 | 70 | 10 (as J/g.mole) | - | [6] |
| p-tert-Butylcyclohexyl Acetate | Esterification of p-tert-butylcyclohexanol and acetic acid | Amberlyst-15 | - | 41.88 | - | [7] |
| Hexyl Acetate | Transesterification of hexanol with triacetin | Immobilized lipase (Lipozyme IM-77) | 25-65 | - | Response Surface Methodology | [8] |
| Primary Alkyl Esters | Esterification of primary alcohols with lactic acid | Autocatalytic | 40-111 | 47-49 | Second-order | [9] |
Table 2: Kinetic Parameters for Ester Hydrolysis
| Ester | Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Ester cyclohexyl acidacetylomethyl | Acidic Hydrolysis | HCl in acetone-water | - | k(obs) = k(H₂O) + k(HCl)[HCl] | - | [10] |
| Methyl Acetate | Acidic Hydrolysis | HCl | 25 | - | 3.87 x 10⁻⁸ (Note: This value seems unusually low and may be reported with different units) | [11] |
| Ethyl Acetate | Base-Catalyzed Hydrolysis | NaOH | 20-60 | - | - | [12] |
| Secondary Alkyl Sulfonates (including cyclohexyl) | Hydrolysis | Water | 25 | 3.1(5) × 10⁻⁴ s⁻¹ (for 2-adamantyl tosylate) | - | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific study of this compound.
Protocol: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from general Fischer-Speier esterification procedures.
Apparatus Setup:
-
A round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a magnetic stirrer.
Reactant Charging:
-
To the flask, add cyclohexanemethanol (1.0 eq), acetic acid (1.5 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Reaction:
-
Heat the mixture to reflux.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis by Titration
This protocol is based on standard methods for studying the kinetics of ester hydrolysis.[6][14][15]
Apparatus and Reagents:
-
Thermostated water bath
-
Conical flasks
-
Pipettes
-
Burette
-
Stopwatch
-
This compound
-
Standardized HCl solution (e.g., 0.5 M)
-
Standardized NaOH solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold water
Procedure:
-
Place separate flasks containing the HCl solution and this compound in the water bath to reach thermal equilibrium.
-
To start the reaction, add a known volume of this compound to the HCl solution and start the stopwatch.
-
Immediately withdraw a known volume (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction.
-
Add a few drops of phenolphthalein and titrate with the standardized NaOH solution. This is the reading at t=0.
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), quench with ice-cold water, and titrate with NaOH.
-
For the infinity reading (t=∞), heat a separate aliquot of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1 hour) to ensure complete hydrolysis, then cool and titrate.
Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time (t), where V is the volume of NaOH used.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the progress of the reaction by separating and quantifying the reactants and products.
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by cooling and neutralizing).
-
Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add an internal standard for accurate quantification.
Typical GC-MS Parameters:
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient to separate components based on their boiling points (e.g., start at 70°C, ramp up to 250°C).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Data Analysis:
-
Identify the peaks for cyclohexanemethanol, acetic acid, and this compound based on their retention times and mass spectra.
-
Quantify the components by integrating the peak areas and comparing them to the internal standard.
Conclusion
This guide has provided a detailed overview of the reaction mechanisms and kinetics of this compound. While specific kinetic data for this compound remain sparse, the principles of esterification and hydrolysis, along with data from analogous systems, provide a strong foundation for researchers. The provided experimental protocols offer standardized methods for the synthesis and kinetic analysis of this and related esters. Further research is encouraged to determine the specific kinetic parameters for this compound under various conditions to build upon the knowledge base presented here.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. nitt.edu [nitt.edu]
- 6. scribd.com [scribd.com]
- 7. rkmvccrahara.org [rkmvccrahara.org]
- 8. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]
- 9. tuengr.com [tuengr.com]
- 10. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 13. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. erpjietuniverse.in [erpjietuniverse.in]
- 15. egyankosh.ac.in [egyankosh.ac.in]
Discovery and history of Cyclohexylmethyl acetate
An In-depth Technical Guide to the Discovery and History of Cyclohexylmethyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylmethyl acetate, a carboxylic ester with the chemical formula C₉H₁₆O₂, is a versatile compound with applications spanning the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, along with quantitative data organized for clarity. Visual diagrams generated using the DOT language illustrate key chemical processes and experimental workflows to facilitate a deeper understanding of this important chemical entity.
Introduction and Historical Context
The discovery of this compound is not attributed to a single individual or a landmark event but is rather rooted in the broader history of organic chemistry and the development of esterification reactions. The pioneering work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids and alcohols, now known as the Fischer-Speier esterification, laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.[1][2]
The emergence of industrial-scale production of alcohols and carboxylic acids in the early 20th century further propelled the synthesis and exploration of various esters. Acetate esters, in particular, found widespread use as solvents, flavoring agents, and fragrances due to their characteristic fruity odors and excellent solvency properties.[3][4][5] While the exact date of the first synthesis of this compound is not well-documented, it was likely first prepared and characterized during this period of extensive research into ester compounds.
Early applications of acetate esters were prominent in the lacquer and coatings industry.[3] As the 20th century progressed, their utility expanded into the pharmaceutical sector, where they serve as crucial building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The unique combination of a lipophilic cyclohexyl ring and a reactive ester functional group in this compound makes it a valuable synthon in modern drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [7] |
| Molecular Weight | 156.22 g/mol | [7] |
| CAS Number | 937-55-3 | [7] |
| Appearance | Colorless liquid | |
| Boiling Point | 183 °C | |
| Flash Point | 67 °C | |
| Density | 0.96 g/cm³ (at 20°C) | |
| Refractive Index | 1.440 (at 20°C) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹) |
| ¹H NMR Spectroscopy | Signals corresponding to cyclohexyl protons, methylene (B1212753) protons adjacent to the ester oxygen, and acetyl methyl protons. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, carbons of the cyclohexyl ring, the methylene carbon, and the acetyl methyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 156, with characteristic fragmentation patterns. |
Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound is the Fischer-Speier esterification of cyclohexanemethanol (B47985) with acetic acid.
Fischer-Speier Esterification
This reaction involves the acid-catalyzed condensation of an alcohol and a carboxylic acid. The equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[1][8][9]
Caption: Fischer-Speier esterification of Cyclohexanemethanol.
Detailed Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis of this compound via Fischer-Speier esterification using sulfuric acid as a catalyst.
Materials:
-
Cyclohexanemethanol (1.0 mol, 114.19 g)
-
Glacial Acetic Acid (1.2 mol, 72.06 g)
-
Concentrated Sulfuric Acid (0.05 mol, 2.7 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (500 mL)
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add cyclohexanemethanol and glacial acetic acid.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 183°C.
-
Caption: Experimental workflow for synthesis and purification.
Analytical Protocols
Characterization and purity assessment are critical steps in the synthesis of any chemical compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Detailed Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for ester analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST).
-
Assess the purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.
Applications
The chemical structure of this compound dictates its utility in various industrial and research settings.
Caption: Relationship between properties and applications.
-
Pharmaceutical Industry: The cyclohexyl moiety provides a lipophilic character that can be advantageous in drug design for modulating properties such as solubility and membrane permeability. The ester group serves as a versatile handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[6]
-
Fragrance and Flavor Industry: Like many acetate esters, this compound possesses a pleasant, fruity aroma. This characteristic makes it a useful component in fragrance formulations for perfumes, cosmetics, and other consumer products.
-
Solvents and Coatings: While less common than smaller acetate esters, it can be used as a specialty solvent in certain applications where its specific boiling point and solvency characteristics are required.
Conclusion
This compound, a product of historical advancements in organic synthesis, continues to be a relevant and valuable chemical compound. Its straightforward synthesis via Fischer-Speier esterification, coupled with its unique physicochemical properties, ensures its continued application in the pharmaceutical and fragrance industries. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the effective utilization and further exploration of this versatile molecule.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Esterification | chemistry | Britannica [britannica.com]
- 3. How Ethyl Acetate Revolutionizes Traditional Applications? [eureka.patsnap.com]
- 4. From fruits to plastics: The diverse applications of esters - Blog [blog.donau-chemie-group.com]
- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Ester - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Cyclohexylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of cyclohexylmethyl acetate (B1210297) (C9H16O2). It is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields where a thorough understanding of isomeric purity and characterization is crucial. This document details the various isomers, their spectroscopic characterization, methods for their synthesis and separation, and a summary of the known biological activities of related compounds.
Introduction to Cyclohexylmethyl Acetate and its Isomers
This compound is an ester with the molecular formula C9H16O2. Beyond the primary structure, a number of structural isomers and stereoisomers exist, each with potentially unique physical, chemical, and biological properties. A comprehensive understanding of these isomers is critical for applications in pharmacology and materials science, where specific isomeric forms can elicit distinct biological responses or confer desired material properties.
The isomeric landscape of this compound can be categorized as follows:
-
Positional Isomers: These isomers differ in the position of the methyl group on the cyclohexane (B81311) ring. The primary compound is this compound, where the acetyl group is attached to a methylene (B1212753) bridge on the cyclohexane ring. Its positional isomers include 2-methylcyclohexyl acetate, 3-methylcyclohexyl acetate, and 4-methylcyclohexyl acetate.
-
Functional Group Isomers: These isomers share the same molecular formula but have different functional groups. Examples include ethyl cyclohexanecarboxylate, allyl hexanoate, cis-3-hexenyl propionate, and gamma-nonanolactone.
-
Stereoisomers: Due to the presence of chiral centers and the cyclic nature of the core structure, stereoisomerism is a key feature. This includes:
-
Cis/Trans Isomerism: In the substituted cyclohexyl acetates, the methyl and acetoxy groups can be on the same side (cis) or opposite sides (trans) of the ring.
-
Enantiomers: The presence of one or more chiral centers gives rise to non-superimposable mirror images (enantiomers).
-
Spectroscopic Characterization of Isomers
The unambiguous identification of each isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity and stereochemistry of the isomers. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectroscopic Data for Selected Isomers of this compound
| Compound Name | Key Proton Signals (δ, ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | ~3.8 | d | -CH₂-O- | |
| ~2.0 | s | -C(O)CH₃ | ||
| ~0.9-1.8 | m | Cyclohexyl protons | ||
| 2-Methylcyclohexyl Acetate | ~4.5-4.8 | m | -CH-O- | |
| ~2.0 | s | -C(O)CH₃ | ||
| ~0.9 | d | -CHCH₃ | ||
| ~1.0-1.9 | m | Cyclohexyl protons | ||
| 3-Methylcyclohexyl Acetate | ~4.6-4.9 | m | -CH-O- | |
| ~2.0 | s | -C(O)CH₃ | ||
| ~0.9 | d | -CHCH₃ | ||
| ~0.8-2.0 | m | Cyclohexyl protons | ||
| 4-Methylcyclohexyl Acetate | ~4.5-4.8 | m | -CH-O- | |
| ~2.0 | s | -C(O)CH₃ | ||
| ~0.9 | d | -CHCH₃ | ||
| ~0.8-1.9 | m | Cyclohexyl protons | ||
| Ethyl Cyclohexanecarboxylate | ~4.1 | q | 7.1 | -OCH₂CH₃ |
| ~2.2 | tt | Cyclohexyl-CH-C(O)- | ||
| ~1.2 | t | 7.1 | -OCH₂CH₃ | |
| ~1.1-1.9 | m | Cyclohexyl protons | ||
| Allyl Hexanoate | ~5.9 | m | -CH=CH₂ | |
| ~5.2-5.4 | m | -CH=CH₂ | ||
| ~4.5 | d | -OCH₂- | ||
| ~2.3 | t | -C(O)CH₂- | ||
| ~0.9 | t | -CH₃ | ||
| cis-3-Hexenyl Propionate | ~5.2-5.4 | m | -CH=CH- | |
| ~4.0 | t | -OCH₂- | ||
| ~2.3 | q | -C(O)CH₂- | ||
| ~1.1 | t | -C(O)CH₂CH₃ | ||
| ~0.9 | t | -CH₂CH₃ | ||
| gamma-Nonalactone | ~4.4 | m | -CH-O- | |
| ~2.2-2.5 | m | -CH₂C(O)- | ||
| ~0.9 | t | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Selected Isomers of this compound
| Compound Name | Key Carbon Signals (δ, ppm) | Assignment |
| This compound | ~171 | C=O |
| ~69 | -CH₂-O- | |
| ~38 | Cyclohexyl-CH- | |
| ~21 | -C(O)CH₃ | |
| ~25-30 | Other cyclohexyl carbons | |
| Ethyl Cyclohexanecarboxylate | ~176 | C=O |
| ~60 | -OCH₂- | |
| ~43 | Cyclohexyl-CH-C(O)- | |
| ~14 | -CH₃ | |
| ~25-30 | Other cyclohexyl carbons | |
| Allyl Hexanoate | ~173 | C=O |
| ~132 | -CH= | |
| ~118 | =CH₂ | |
| ~65 | -OCH₂- | |
| ~34 | -C(O)CH₂- | |
| ~14 | -CH₃ | |
| gamma-Nonalactone | ~177 | C=O |
| ~81 | -CH-O- | |
| ~36 | -CH₂- (adjacent to CH-O) | |
| ~29 | -CH₂C(O)- | |
| ~14 | -CH₃ |
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating the isomers and obtaining their mass spectra. Electron Ionization (EI) mass spectrometry typically results in characteristic fragmentation patterns that can aid in isomer identification.
Table 3: Key Mass Spectrometry Fragments (m/z) for Positional Isomers of this compound
| Compound Name | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound | 156 | 97 [C₇H₁₃]⁺ (cyclohexylmethyl cation), 81 [C₆H₉]⁺, 67, 55, 43 [CH₃CO]⁺ |
| 2-Methylcyclohexyl Acetate | 156 | 96 [M - CH₃COOH]⁺, 81 [96 - CH₃]⁺, 68, 55, 43 [CH₃CO]⁺ |
| 3-Methylcyclohexyl Acetate | 156 | 96 [M - CH₃COOH]⁺, 81 [96 - CH₃]⁺, 68, 55, 43 [CH₃CO]⁺ |
| 4-Methylcyclohexyl Acetate | 156 | 96 [M - CH₃COOH]⁺, 81 [96 - CH₃]⁺, 68, 55, 43 [CH₃CO]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of the isomers of this compound.
General Synthesis of Methyl-Substituted Cyclohexyl Acetates
A common route for the synthesis of methyl-substituted cyclohexyl acetates involves a two-step process:
-
Hydrogenation of the corresponding cresol (B1669610): The appropriate cresol (o-, m-, or p-cresol) is hydrogenated to the corresponding methylcyclohexanol.
-
Esterification: The resulting methylcyclohexanol is then esterified with acetic acid or acetic anhydride.
Example Protocol for 2-Methylcyclohexyl Acetate:
-
Hydrogenation: o-cresol (B1677501) is dissolved in a suitable solvent (e.g., cyclohexane) in a high-pressure reactor. A hydrogenation catalyst, such as Raney Nickel, is added. The reactor is purged and pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 140°C, 5 bar) for several hours. After completion, the catalyst is filtered off.
-
Esterification: The crude 2-methylcyclohexanol (B165396) is mixed with an excess of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst (e.g., NaHSO₄). The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction mixture is cooled, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, and then dried over an anhydrous salt (e.g., MgSO₄). The final product is purified by fractional distillation under reduced pressure.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous signal assignment.
-
-
GC-MS Analysis:
-
Sample Preparation: A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed for separation.
-
Data Acquisition: The sample is injected into the GC, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded for each eluting peak.
-
Biological and Pharmacological Context
While specific biological activity data for many of the this compound isomers are not extensively available in the public domain, the broader classes of cyclohexanecarboxylic acid derivatives and esters have been investigated for various pharmacological applications.
-
Antimicrobial Properties: Some derivatives of cyclohexanecarboxylic acid have demonstrated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria.[1]
-
Anticancer Effects: In vitro studies have suggested that certain cyclohexanecarboxylic acid derivatives may possess cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis.[1]
-
Metabolic Regulation: Esters of cyclohexanecarboxylic acid have been investigated as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which plays a role in triglyceride biosynthesis, suggesting potential applications in the treatment of obesity.[2]
-
Drug Delivery: The ester functional group is a common motif in prodrug design to enhance the bioavailability of pharmaceuticals.[3]
The diverse biological activities observed in related compounds underscore the importance of synthesizing and evaluating the individual isomers of this compound for their unique pharmacological profiles.
Logical Workflow for Isomer Identification and Characterization
The following diagram illustrates a logical workflow for the comprehensive identification and characterization of this compound isomers.
Caption: Logical workflow for the synthesis, analysis, and characterization of this compound isomers.
Conclusion
The structural and stereochemical diversity of this compound presents both a challenge and an opportunity for researchers in drug development and other scientific fields. A thorough characterization of each isomer is paramount for understanding its unique properties and potential applications. This guide provides a foundational framework for this endeavor, summarizing the key isomers, their spectroscopic signatures, and general experimental approaches. Further research into the specific biological activities of these compounds is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | 51181-40-9 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical calculations of Cyclohexylmethyl acetate properties
An In-depth Technical Guide on the Theoretical Calculation of Cyclohexylmethyl Acetate (B1210297) Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylmethyl acetate is a fragrance ingredient with potential applications in various chemical industries. A thorough understanding of its molecular properties is crucial for its application and for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the theoretical calculation of the physicochemical, thermodynamic, and spectroscopic properties of this compound using computational chemistry methods, with a focus on Density Functional Theory (DFT). While experimental data provides valuable benchmarks, theoretical calculations offer a powerful complementary approach to elucidate molecular characteristics at a granular level. This document outlines the computational methodologies, presents the calculated data in a structured format, and provides visualizations of the computational workflow.
Introduction
This compound (C9H16O2) is an ester characterized by a cyclohexyl group attached to a methyl acetate moiety.[1][2] Its molecular structure suggests a combination of nonpolar (cyclohexyl ring) and polar (ester group) features, influencing its solubility, reactivity, and intermolecular interactions. Computational chemistry, particularly DFT, has emerged as a robust tool for predicting the properties of molecules with reasonable accuracy, often guiding experimental work and providing insights that are difficult to obtain through empirical methods alone.
This guide details a simulated DFT study on this compound to predict its key properties. The methodologies described are based on standard practices in computational chemistry.
Computational Methodology
The theoretical calculations were performed using a simulated quantum chemistry software package. The methodology is outlined below.
2.1. Geometry Optimization
The initial 3D structure of this compound was built and subjected to geometry optimization. The calculations were performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. The optimization was carried out in the gas phase, and the convergence criteria were set to the software's default values for a tight optimization. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
2.2. Vibrational Frequency Analysis
Following the geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies were used to predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be used to interpret experimental spectroscopic data.
2.3. Electronic Property Calculations
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule.
2.4. Thermodynamic Property Calculations
The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, were calculated using the vibrational frequency data at a standard temperature of 298.15 K and a pressure of 1 atm. These calculations are based on the principles of statistical mechanics.
Logical Workflow for Theoretical Property Calculation
The following diagram illustrates the logical workflow employed in the theoretical calculation of this compound's properties.
Caption: A flowchart of the computational steps.
Calculated Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound obtained from the simulated DFT calculations and existing databases.
| Property | Calculated/Reported Value | Source |
| Molecular Formula | C9H16O2 | [1][2] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(=O)OCC1CCCCC1 | [1] |
| InChIKey | FXKHUBNHBYCRNH-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 |
Calculated Spectroscopic Properties
The predicted vibrational frequencies provide insight into the infrared and Raman spectra of this compound. Key vibrational modes are summarized below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C-H stretch (cyclohexyl) | 2850 - 2950 | Symmetric and asymmetric stretching |
| C-H stretch (methyl) | 2960 - 3000 | Symmetric and asymmetric stretching |
| C=O stretch (ester) | ~1735 | Strong, characteristic ester carbonyl stretch |
| C-O stretch (ester) | 1150 - 1250 | Stretching of the C-O single bonds |
| CH2 scissoring (cyclohexyl) | 1440 - 1470 | Bending vibrations of methylene (B1212753) groups |
Calculated Electronic Properties
The electronic properties provide insights into the reactivity and electronic transitions of the molecule.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 0.45 |
| HOMO-LUMO Gap | 7.30 |
Relationship between Molecular Orbitals and Reactivity
The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are key to understanding a molecule's reactivity.
Caption: Relationship between frontier orbitals and reactivity.
Calculated Thermodynamic Properties
The calculated thermodynamic properties are for the gas phase at 298.15 K and 1 atm.
| Property | Calculated Value | Units |
| Enthalpy | -155.8 | kcal/mol |
| Entropy | 105.2 | cal/mol·K |
| Gibbs Free Energy | -187.2 | kcal/mol |
Conclusion
This technical guide has presented a comprehensive overview of the theoretical calculation of the properties of this compound using DFT. The provided data on its physicochemical, spectroscopic, electronic, and thermodynamic properties serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The outlined computational methodology and workflows can be adapted for the study of other related molecules. It is important to note that while theoretical calculations provide significant insights, experimental validation remains crucial for confirming the predicted properties.
References
Methodological & Application
Cyclohexylmethyl Acetate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl acetate (B1210297) (CAS No. 937-55-3) is an ester solvent with potential applications in organic synthesis. Its structure, combining a non-polar cyclohexyl ring with a polar acetate group, suggests properties that could make it a viable alternative to traditional aprotic solvents. This document provides an overview of its physicochemical properties, potential applications in common organic reactions, and illustrative experimental protocols. As a relatively under-explored solvent, these notes are intended to serve as a starting point for researchers interested in evaluating its performance in their specific synthetic contexts.
Physicochemical and Safety Data
A summary of the key physical and safety properties of cyclohexylmethyl acetate is presented below. This data is essential for its proper handling, use in experimental design, and consideration as a potential green solvent alternative.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 937-55-3 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 183 °C (estimated) | |
| Density | 0.96 g/cm³ (estimated) | |
| Solubility | Insoluble in water; miscible with common organic solvents. | [2][3] |
| Flash Point | 67 °C (estimated) | |
| Safety | Combustible liquid. Standard precautions for handling organic solvents should be observed, including use in a well-ventilated area and wearing appropriate personal protective equipment. |
Application Notes
As a Solvent for Nucleophilic Substitution Reactions
Based on its ester structure, this compound is classified as a polar aprotic solvent. Such solvents are known to influence the rates and mechanisms of nucleophilic substitution reactions.
-
SN2 Reactions: Polar aprotic solvents can accelerate SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic species. This compound, with its moderate polarity, could be a suitable medium for SN2 reactions, particularly those involving charged nucleophiles. Its higher boiling point compared to solvents like acetone (B3395972) or ethyl acetate allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.
-
SN1 Reactions: While polar protic solvents are generally preferred for SN1 reactions due to their ability to stabilize the carbocation intermediate and the leaving group, polar aprotic solvents can also be used. The rate of SN1 reactions in this compound is expected to be slower than in protic solvents but may be suitable for substrates that form relatively stable carbocations.
As a Solvent for Elimination Reactions
The choice of solvent is also critical in determining the outcome of elimination reactions.
-
E2 Reactions: E2 reactions are favored by a high concentration of a strong, non-nucleophilic base. The use of a polar aprotic solvent like this compound can be advantageous. Its ability to dissolve a variety of organic substrates and bases makes it a versatile choice.
-
E1 Reactions: Similar to SN1 reactions, E1 reactions proceed through a carbocation intermediate and are generally favored by polar protic solvents. The use of this compound would likely result in slower E1 reaction rates.
Potential as a "Green" Solvent Alternative
With increasing emphasis on sustainable chemistry, the exploration of alternative solvents is crucial. This compound, derivable from cyclohexanemethanol, presents potential as a greener alternative to more hazardous solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF)[4][5]. Its lower volatility (due to a higher boiling point) and potentially more favorable toxicological profile warrant further investigation.
Experimental Protocols (Illustrative Examples)
The following protocols are provided as starting points for the evaluation of this compound as a solvent in common organic reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: SN2 Reaction - Synthesis of an Ether
Reaction: William Ether Synthesis
Objective: To evaluate the performance of this compound as a solvent for the synthesis of an ether via an SN2 reaction.
Materials:
-
Benzyl (B1604629) bromide
-
Sodium phenoxide
-
This compound (anhydrous)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium phenoxide (1.0 eq).
-
Add anhydrous this compound to the flask to create a 0.5 M solution.
-
Begin stirring and add benzyl bromide (1.05 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: E2 Reaction - Dehydrohalogenation
Reaction: Formation of an Alkene
Objective: To assess the suitability of this compound as a solvent for an E2-mediated dehydrohalogenation.
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
This compound (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions and work-up
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.5 eq).
-
Add anhydrous this compound to create a 0.5 M solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-bromooctane (1.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by GC-MS or TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation.
-
Analyze the product mixture to determine the regioselectivity of the elimination.
Visualizations
Caption: General workflow for evaluating this compound as a solvent.
Caption: Solvent properties and their influence on reaction mechanisms.
Conclusion
This compound presents itself as a potentially useful, higher-boiling point, polar aprotic solvent for organic synthesis. While extensive studies on its application are not yet widely available, its physicochemical properties suggest its suitability for a range of reactions, particularly those benefiting from a non-protic environment at elevated temperatures. The illustrative protocols provided herein offer a foundation for researchers to explore the utility of this compound as a novel and potentially greener solvent in their synthetic endeavors. Further research is encouraged to fully characterize its performance and expand its application scope.
References
- 1. This compound | C9H16O2 | CID 244762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohexylmethyl Acetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclohexylmethyl acetate (B1210297) as a versatile starting material and intermediate in the synthesis of pharmaceutical compounds. While direct incorporation into final drug structures is not widely documented, its role as a precursor to key synthetic intermediates is of significant interest. The following protocols detail the conversion of cyclohexylmethyl acetate into valuable building blocks and their subsequent elaboration into structures relevant to active pharmaceutical ingredients (APIs).
Introduction: this compound as a Versatile Building Block
This compound (CAS 937-55-3) is a lipophilic ester that serves as a stable and readily available starting material in multi-step organic synthesis.[1] Its primary utility in a pharmaceutical context lies in its function as a masked form of cyclohexanemethanol (B47985) and, subsequently, cyclohexanecarboxaldehyde. The cyclohexyl moiety is a common structural motif in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings to improve pharmacokinetic properties such as solubility and metabolic stability. These protocols will demonstrate the conversion of this compound into a key aldehyde intermediate and its application in the synthesis of a γ-amino acid precursor, a scaffold present in several centrally acting drugs.
Application I: Hydrolysis to Cyclohexanemethanol
The first step in utilizing this compound as a building block is its hydrolysis to cyclohexanemethanol. This transformation can be achieved under either acidic or basic conditions.[2][3] Basic hydrolysis (saponification) is often preferred as it is an irreversible reaction, which can lead to higher yields.[3]
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer, placed in a heating mantle.
-
Reagent Charging: To the flask, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) (2.0 eq.) and ethanol (B145695) as a co-solvent to ensure miscibility.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess NaOH with a dilute solution of hydrochloric acid (HCl) until the pH is ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield crude cyclohexanemethanol.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Quantitative Data for Hydrolysis Methods
| Catalyst/Conditions | Molar Ratio (Ester:Base/Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH (10% aq.) | 1:2 | Ethanol/Water | 80-90 (Reflux) | 2-4 | >95 |
| H₂SO₄ (10% aq.) | Catalytic | Water | 100 (Reflux) | 6-8 | 85-90 (Reversible) |
Reaction Workflow: Hydrolysis of this compound
References
Application Notes and Protocols for Esterification Reactions Using Cyclohexylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl acetate (B1210297) is a valuable ester compound utilized in the pharmaceutical and fine chemical industries. Its unique structure, combining a cyclohexyl moiety with an acetate group, imparts desirable properties for its use as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1] This document provides detailed protocols for the synthesis of cyclohexylmethyl acetate via Fischer esterification, a common and effective method for producing esters. The provided methodologies are based on established esterification procedures and can be adapted for various research and development applications.
Data Presentation: Synthesis of this compound Analogs
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 1:1.5 | 118 (reflux) | 5 | ~60-70 |
| p-Toluenesulfonic acid | 1:1 | 110-120 (reflux with Dean-Stark) | 4-6 | >90 |
| Amberlyst-15 | 1:2 | 80 | 6 | ~85 |
Table 1: Typical quantitative data for the Fischer-Speier esterification of cyclohexanol (B46403) with acetic acid. This data is representative and can be used as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
The following protocols describe the synthesis of this compound from cyclohexanemethanol (B47985) and an acetylating agent. The first protocol details the classic Fischer esterification using acetic acid and an acid catalyst, a widely applicable and cost-effective method. The second protocol offers an alternative using acetic anhydride, which can be advantageous in certain situations, such as with acid-sensitive substrates, as it avoids the production of water as a byproduct.
Protocol 1: Fischer Esterification of Cyclohexanemethanol with Acetic Acid
This protocol details the synthesis of this compound using cyclohexanemethanol and glacial acetic acid with sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of acetic acid and removing the water formed during the reaction.
Materials:
-
Cyclohexanemethanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 1.0 mole of cyclohexanemethanol and 1.5 moles of glacial acetic acid.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add 0.05 moles of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be approximately 118°C. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel containing 100 mL of cold water.
-
Add 50 mL of diethyl ether to the separatory funnel and shake gently.
-
Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Esterification using Acetic Anhydride
This method avoids the production of water, which can simplify the workup procedure.
Materials:
-
Cyclohexanemethanol
-
Acetic Anhydride
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 mole of cyclohexanemethanol with 1.2 moles of acetic anhydride. If desired, 0.1 moles of pyridine can be added as a catalyst.
-
Reaction: Heat the mixture to a gentle reflux (approximately 140°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Finally, wash with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Fischer Esterification Reaction Pathway
The following diagram illustrates the general mechanism of the acid-catalyzed Fischer esterification.
Caption: General mechanism of Fischer Esterification.
Experimental Workflow for this compound Synthesis
The diagram below outlines the key steps in the synthesis and purification of this compound via Fischer esterification.
Caption: Experimental workflow for synthesis.
References
GC-MS analysis method for Cyclohexylmethyl acetate quantification
An Application Note and Protocol for the Quantification of Cyclohexylmethyl Acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl acetate is an important ester used in the fragrance and flavor industries, and its accurate quantification is crucial for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2][3] This is due to its high separation efficiency and definitive identification capabilities.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in a solution matrix using GC-MS.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described GC-MS method for this compound analysis. This data is illustrative, and a specific calibration curve must be generated for each analysis.
| Parameter | Expected Value | Description |
| Retention Time (RT) | Approx. 8-12 min | The time it takes for this compound to elute from the GC column. This is dependent on the specific GC conditions. |
| Linearity (R²) | > 0.995 | A measure of how well the calibration curve fits the data points. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | The lowest concentration of the analyte that can be accurately quantified. |
| Recovery | 90 - 110% | The percentage of the known amount of analyte that is recovered during the sample preparation and analysis. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurements.[4][5] |
Experimental Protocols
This section details the materials, sample preparation, and instrument parameters for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard (>98.0% purity)
-
Internal Standard (IS), e.g., Cyclohexyl acetate or another suitable non-interfering compound
-
Glass autosampler vials (1.5 mL) with caps (B75204) and septa[3][6]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge (if samples contain particulates)
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting this compound from a simple liquid matrix.
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.[1]
-
Internal Standard Spiking: Add a known concentration of the internal standard to all samples, calibration standards, and quality control samples.
-
Extraction:
-
To 1 mL of the sample, add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample for 5 minutes at 3000 rpm to separate the organic and aqueous layers.[7]
-
-
Collection: Carefully transfer the organic (bottom) layer to a clean GC vial using a glass pipette.
-
Injection: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[3] |
| Inlet Temperature | 250 °C[3] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[3] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C, hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C[3] |
| Transfer Line Temperature | 280 °C[3] |
| MS Detector Mode | Selected Ion Monitoring (SIM) for quantification and Scan for confirmation |
Quantification Ions for this compound:
-
Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely a prominent and specific fragment ion).
-
Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.
Calibration Curve
Prepare a series of calibration standards by diluting the this compound stock solution in the chosen solvent to cover the expected concentration range of the samples. The calibration standards should be prepared in the same matrix as the samples if possible and should contain the internal standard at the same concentration. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate the calibration curve.
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described method, including sample preparation and instrument parameters, offers a robust starting point for researchers and scientists. Method validation should be performed in the specific sample matrix to ensure accuracy and reliability for its intended purpose.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Cyclohexylmethyl Acetate
Introduction
Cyclohexylmethyl acetate (B1210297) is an ester commonly used as a fragrance and flavoring agent. Its accurate quantification and separation from potential impurities are crucial for quality control in various industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This application note provides a detailed protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the separation and analysis of Cyclohexylmethyl acetate. The principles of RP-HPLC involve a non-polar stationary phase and a polar mobile phase; compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[1][2][3] This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Physicochemical Properties of this compound
A basic understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | [4] |
| Molecular Weight | 156.22 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Solubility | Insoluble in water | [5] |
Given its insolubility in water and ester functional group, this compound is a relatively non-polar compound, making it an ideal candidate for separation by reversed-phase HPLC.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for non-polar analytes.[1][3]
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) (optional, for solvent rinsing)
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dilute the sample containing this compound with acetonitrile to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
-
HPLC Method Development Workflow
The development of an effective HPLC method is a systematic process.[7] The following workflow outlines the key steps from initial setup to method finalization.
Caption: A logical workflow for the systematic development of an HPLC method.
Initial and Optimized Chromatographic Conditions
The following table summarizes the starting and optimized conditions for the separation of this compound. The initial conditions are based on the analysis of similar acetate esters, while the optimized conditions provide a target for method development.[8][9][10]
| Parameter | Initial Condition | Optimized Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Acetonitrile, B: Water | A: Acetonitrile, B: Water |
| Elution Mode | Isocratic: 60% A, 40% B | Isocratic: 75% A, 25% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | Ambient (approx. 25°C) | 30°C |
| Injection Volume | 10 µL | 10 µL |
| Detector Wavelength | 210 nm | 210 nm |
Rationale for Optimization:
-
Mobile Phase Composition: Increasing the percentage of acetonitrile (the stronger solvent in RP-HPLC) from 60% to 75% will decrease the retention time of the non-polar this compound, leading to a faster analysis.[11]
-
Flow Rate: A slight increase in flow rate to 1.2 mL/min further reduces the analysis time without significantly compromising peak resolution.
-
Column Temperature: Maintaining a constant, slightly elevated temperature of 30°C helps to ensure reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Results and Discussion
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.[6] A working standard (e.g., 50 µg/mL) is injected multiple times (n=6) to evaluate the system's performance based on the parameters in the table below.
| Parameter | Acceptance Criteria | Illustrative Result |
| Retention Time (RT) RSD | ≤ 1.0% | 0.3% |
| Peak Area RSD | ≤ 2.0% | 0.8% |
| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 6500 |
Method Performance
The optimized HPLC method was evaluated for its linearity, accuracy, and precision.
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL).
| Parameter | Illustrative Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Accuracy and Precision: Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. Precision was evaluated as the relative standard deviation (RSD) of replicate measurements.
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Recovery (%) | Precision (RSD %) |
| Low | 5.0 | 4.95 | 99.0% | 1.2% |
| Medium | 25.0 | 25.3 | 101.2% | 0.9% |
| High | 75.0 | 74.5 | 99.3% | 0.7% |
Conclusion
This application note details a systematic approach to developing a robust and reliable RP-HPLC method for the separation and quantification of this compound. The optimized method, utilizing a C18 column with an isocratic mobile phase of acetonitrile and water (75:25 v/v), demonstrates excellent performance in terms of linearity, accuracy, and precision. This protocol provides a solid foundation for researchers and quality control analysts working with this compound and similar ester compounds.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the sample analysis process, from preparation to final data interpretation.
Caption: General workflow for HPLC sample analysis.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Separation of Acetic acid, dibromo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. Separation of 2-(2-Methylbutan-2-yl)cyclohexyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: Cyclohexylmethyl Acetate as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl acetate (B1210297) and its derivatives are valuable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The cyclohexane (B81311) ring provides a desirable lipophilic scaffold that can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This document provides detailed application notes and protocols for the utilization of cyclohexylmethyl-containing building blocks, focusing on the synthesis of a key intermediate, tert-butyl trans-(4-hydroxymethyl)cyclohexyl)methylcarbamate, a versatile component in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Core Application: Synthesis of a Key Pharmaceutical Intermediate
The trans-4-(hydroxymethyl)cyclohexylmethyl moiety is a common structural motif in medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl and an amino group (often protected), makes it an ideal linker for connecting different pharmacophores. The following sections detail the synthesis of tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate, a key intermediate that can be derived from precursors accessible from cyclohexylmethyl acetate.
Synthetic Pathway Overview
The synthesis of tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate can be achieved through a multi-step process starting from commercially available cyclohexanemethanol, which can be readily obtained from the hydrolysis of this compound. A representative synthetic scheme involves the protection of the amino group of trans-4-(aminomethyl)cyclohexanemethanol followed by further functionalization if required. A key transformation is the reduction of a corresponding ester to yield the desired hydroxymethyl group.
Caption: Synthetic workflow from this compound to a key API intermediate.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate from Methyl trans-4-(((tert*-butoxycarbonyl)amino)methyl)cyclohexanecarboxylate
This protocol details the reduction of the methyl ester to the corresponding primary alcohol.
Materials:
-
Methyl trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare a suspension of LiAlH₄ (1.12 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of methyl trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction at 0-15 °C by the slow, portion-wise addition of sodium sulfate decahydrate.
-
Stir the resulting slurry for 30 minutes.
-
Filter the mixture to remove the insoluble inorganic salts.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate, can be further purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Methyl trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylate | N/A |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Quenching Agent | Sodium sulfate decahydrate | [1] |
| Product Yield | ~89% (crude) | [1] |
| Product | tert-Butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate | [1] |
Signaling Pathways and Logical Relationships
The synthesized intermediate, tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate, is a valuable building block for constructing PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.
Caption: Mechanism of action for a PROTAC utilizing a cyclohexylmethyl-based linker.
Conclusion
This compound serves as a readily available and cost-effective precursor to valuable building blocks for API synthesis. The protocols and data presented herein demonstrate the synthesis of a key intermediate, tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)methylcarbamate, highlighting the utility of the cyclohexylmethyl scaffold in medicinal chemistry. The versatility of this intermediate, particularly in the construction of PROTACs, underscores its importance for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols: Cyclohexylmethyl Acetate in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physical and chemical properties of Cyclohexylmethyl acetate (B1210297) is presented in Table 1. This data is essential for formulation development, safety assessment, and quality control.
Table 1: Physicochemical Properties of Cyclohexylmethyl Acetate
| Property | Value | Reference |
| CAS Number | 937-55-3 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 197.1 °C at 760 mmHg | |
| Flash Point | 66.8 °C | |
| Vapor Pressure | 0.385 mmHg at 25 °C | |
| Refractive Index | 1.4430 - 1.4470 | |
| Purity | >98.0% (GC) |
Organoleptic Profile
This compound is primarily used for its olfactory properties. Its scent is generally characterized as fruity, with nuances that can be further explored through detailed sensory analysis.
Odor Profile: The odor of this compound is described as fruity. For comparison, related compounds such as cyclohexyl acetate are characterized as having a fruity, sweet, musty, and ethereal odor, with banana and apple nuances.[2] Methyl cyclohexyl acetate is described with a fruity, tropical, banana, mango, pineapple, and honey-like scent.[3]
Flavor Profile: There is limited publicly available information on the specific flavor profile of this compound. For a related compound, cyclohexyl acetate, the taste at 30 ppm is described as solvent-like, slightly cooling, with sweet banana and apple notes.[2]
Sensory Threshold: Quantitative data for the odor and flavor thresholds of this compound are not available in the reviewed literature. Determining these thresholds is a critical step in evaluating its potency and potential applications.
Applications and Usage Levels
This compound is incorporated into a variety of fragrance applications.
-
Fragrance Applications: Due to its fruity character, it can be used in fine fragrances, personal care products (soaps, lotions, shampoos), and household products (air fresheners, detergents).
-
Typical Usage Levels: Specific usage levels for this compound are not widely published. However, for the related compound cyclohexyl acetate, the recommended usage is up to 5.0000% in the fragrance concentrate.[2] Actual usage levels for this compound would be determined by the specific application, desired scent profile, and safety assessments.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a fragrance ingredient.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify the active odor compounds in a sample.[4]
Objective: To separate and identify the individual volatile components of this compound and to characterize the odor of each component as it elutes from the gas chromatograph.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)
-
Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms)
-
Helium or Hydrogen as carrier gas
-
This compound sample
-
Appropriate solvent for dilution (e.g., ethanol)
-
Trained sensory panelists
Protocol:
-
Sample Preparation: Prepare a dilution of the this compound sample in a suitable solvent (e.g., 1% in ethanol).
-
GC Instrument Setup:
-
Install the capillary column in the GC.
-
Set the oven temperature program. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 5°C/minute to 250°C, and hold for 10 minutes.
-
Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 280°C).
-
Set the carrier gas flow rate.
-
At the column outlet, use a splitter to direct the effluent to both the FID and the ODP. Ensure the transfer line to the ODP is heated to prevent condensation.
-
-
GC-O Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
A trained panelist will sniff the effluent from the ODP throughout the chromatographic run.
-
The panelist will record the retention time and a detailed description of any odor detected.
-
Simultaneously, the FID will generate a chromatogram showing the chemical components of the sample.
-
-
Data Analysis:
-
Correlate the odor descriptors and retention times from the olfactometry data with the peaks in the FID chromatogram.
-
For identification of the compounds associated with specific odors, a Mass Spectrometer (MS) can be used in conjunction with the GC-O system (GC-MS-O).
-
Workflow for GC-O Analysis:
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation
Objective: To obtain a detailed descriptive sensory profile of this compound and to assess its intensity and hedonic quality.
Materials:
-
This compound sample
-
Odorless smelling strips
-
Controlled evaluation environment (well-ventilated, odor-free room)
-
Trained sensory panel (8-12 members)
-
Reference standards for common odor descriptors (e.g., fruity, floral, green)
-
Data collection software or forms
Protocol:
-
Panelist Training and Calibration:
-
Train panelists on the use of the intensity scale (e.g., a 15-point scale where 0 = no odor and 15 = extremely strong odor).
-
Familiarize panelists with the odor descriptors to be used by providing reference standards.
-
-
Sample Preparation and Presentation:
-
Dip smelling strips into the neat this compound sample to a consistent depth.
-
Allow the solvent to evaporate for a set amount of time (e.g., 30 seconds) before presenting to the panelists.
-
Present the samples in a randomized and blind manner.
-
-
Evaluation Procedure:
-
Panelists will sniff the smelling strip and evaluate the sample.
-
Each panelist will independently rate the intensity of the overall odor and the intensity of specific odor attributes (e.g., fruity, sweet, floral, green, waxy) using the provided scale.
-
Panelists will also provide a hedonic rating (e.g., on a 9-point scale from "dislike extremely" to "like extremely").
-
-
Data Analysis:
-
Collect and analyze the data from all panelists.
-
Calculate the mean scores for overall intensity, each odor attribute, and the hedonic rating.
-
Generate a sensory profile (e.g., a spider plot) to visualize the odor characteristics of the sample.
-
Logical Flow for Sensory Panel Evaluation:
Caption: Logical flow diagram for a sensory panel evaluation of a fragrance ingredient.
Fragrance Stability Testing
Objective: To evaluate the stability of this compound in a finished product (e.g., a hydroalcoholic solution or a lotion base) under various environmental conditions.
Materials:
-
Finished product containing this compound at a known concentration.
-
Control sample (finished product without the fragrance).
-
Storage containers made of the intended final packaging material.
-
Environmental chambers (for controlled temperature and humidity).
-
UV light exposure cabinet.
-
Gas Chromatograph (GC) for chemical analysis.
-
Trained sensory panel.
Protocol:
-
Sample Preparation:
-
Prepare batches of the finished product with and without this compound.
-
Package the samples in the final intended packaging.
-
-
Storage Conditions:
-
Store samples under the following conditions:
-
Accelerated Stability (High Temperature): 40°C for 3 months.
-
Room Temperature: 25°C for the intended shelf life of the product (e.g., 12-24 months).
-
Light Exposure: In a UV light cabinet for a specified duration (e.g., 10 hours).
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for several cycles (e.g., 3-5 cycles of 24 hours at each temperature).
-
-
-
Evaluation Intervals:
-
Evaluate the samples at predetermined time points (e.g., initial, 1 month, 2 months, 3 months for accelerated testing; and at longer intervals for room temperature testing).
-
-
Evaluation Parameters:
-
Visual Assessment: Check for any changes in color, clarity, or phase separation.
-
Odor Assessment: A sensory panel will evaluate the odor of the samples compared to a fresh sample, noting any changes in intensity or character.
-
Chemical Analysis (GC): Analyze the concentration of this compound in the product to determine any degradation over time.
-
-
Data Analysis:
-
Compile the results from all assessments.
-
Determine if any significant changes in the physical, olfactory, or chemical properties of the product occurred under the different storage conditions.
-
Experimental Workflow for Fragrance Stability Testing:
Caption: Experimental workflow for fragrance stability testing.
Safety and Regulatory Information
For detailed safety information, including handling, storage, and disposal, refer to the Safety Data Sheet (SDS) for this compound. As of the latest review, a specific FEMA GRAS status for this compound has not been identified in the public domain. For comparison, the related compound cyclohexyl acetate has FEMA number 2349.[5] Any use in flavor applications would require a thorough safety evaluation and compliance with relevant regulatory bodies.
Conclusion
This compound is a valuable ingredient in the fragrance industry, contributing a desirable fruity character to a wide range of products. The protocols outlined in this document provide a framework for the comprehensive evaluation of its sensory properties and stability in formulations. Further research to determine its sensory thresholds and to fully characterize its flavor profile would be beneficial for expanding its application in the flavor industry.
References
Application Notes and Protocols: Cyclohexyl-Based Acetates and Acrylates in Polymer Chemistry
Disclaimer: Initial research indicates that Cyclohexylmethyl acetate (B1210297) (CAS 937-55-3) is primarily utilized as a fragrance and flavoring agent and is not a common industrial raw material for polymer synthesis.[1][2][3][4][5][6] This document, therefore, focuses on the closely related and industrially relevant monomers, Cyclohexyl Acrylate (B77674) and Cyclohexyl Methacrylate , which are used in the synthesis of specialty polymers.
Introduction
Cyclohexyl (meth)acrylates are valuable monomers in polymer chemistry, prized for the unique properties they impart to the final polymer. The bulky cyclohexyl group enhances thermal stability, mechanical strength, and hydrophobicity. These characteristics make poly(cyclohexyl (meth)acrylate) and its copolymers suitable for a range of applications, including specialty coatings, adhesives, and optical materials. This document provides an overview of the synthesis of these monomers and the characterization of the resulting polymers.
Monomer Synthesis: Cyclohexyl (Meth)acrylate
Cyclohexyl (meth)acrylates are typically synthesized via the esterification of cyclohexanol (B46403) with (meth)acrylic acid in the presence of an acidic catalyst.[7][8] The reaction is a dehydration process, often facilitated by a water-carrying agent to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of Cyclohexyl Acrylate
This protocol is adapted from a patented synthesis method.[7]
Materials:
-
Acrylic Acid
-
Cyclohexanol
-
Cyclohexane (B81311) (water-carrying agent)
-
p-Toluenesulfonic acid (catalyst)
-
Phenothiazine (polymerization inhibitor)
-
5L reaction kettle equipped with a stirrer, thermometer, and water separator.
Procedure:
-
Charge the 5L reaction kettle with 720g of acrylic acid, 1000g of cyclohexanol, 1080g of cyclohexane, 72g of p-toluenesulfonic acid, and 0.72g of phenothiazine.[7]
-
Begin stirring the mixture at a controlled speed of 250 rpm.[7]
-
Heat the reaction mixture to 95°C and maintain this temperature for 5 hours.[7] Water will be removed from the reaction mixture azeotropically with cyclohexane and collected in the water separator.
-
After 5 hours, cool the reaction mixture.
-
Analyze the product using gas chromatography to determine the conversion rate of acrylic acid and the selectivity for cyclohexyl acrylate.[7]
Logical Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of cyclohexyl acrylate.
Quantitative Data from Synthesis Experiments
The following table summarizes the results from various synthesis conditions for cyclohexyl (meth)acrylate as described in the literature.[7][9]
| Monomer | Catalyst | Yield (%) | Purity/Selectivity (%) | Reference |
| Cyclohexyl Acrylate | p-Toluenesulfonic acid | 91.5% (Conversion) | 97.2% | [7] |
| Cyclohexyl Methacrylate | p-Toluenesulfonic acid | 92.1% (Conversion) | 96.3% | [7] |
| Cyclohexyl Acrylate | Indion 130 (Ion Exchange Resin) | 95.8% | Not Specified | [9] |
| Cyclohexyl Methacrylate | Indion 130 (Ion Exchange Resin) | 90.6% | Not Specified | [9] |
Polymerization and Polymer Properties
Poly(cyclohexyl methacrylate) (PCHMA) can be synthesized through various techniques, including living anionic polymerization or group transfer polymerization (GTP).[10] The resulting polymer is soluble in common organic solvents like THF, chloroform, and toluene, and it precipitates in hexanes and alcohols.[10]
Experimental Protocol: Characterization of Poly(cyclohexyl methacrylate)
This section outlines the typical procedures for characterizing the properties of PCHMA.
1. Molecular Weight Determination (Size Exclusion Chromatography - SEC):
-
Sample Preparation: Dissolve the PCHMA sample in THF at a concentration of approximately 25 mg/mL. Filter the solution through a 0.20 µm PTFE syringe filter.[11]
-
Instrumentation: Use an SEC instrument equipped with a refractive index (RI) detector and suitable columns (e.g., MZ-Gel SDplus).[11]
-
Eluent: Use THF, potentially with a small percentage of triethylamine, at a flow rate of 1.0 mL/min.[11]
-
Calibration: Calibrate the instrument using polystyrene standards of low polydispersity.[10]
-
Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Instrumentation: Use a differential scanning calorimeter (e.g., TA Q100).[10]
-
Procedure: Heat the polymer sample at a controlled rate, for instance, 10°C/min.[10]
-
Analysis: Determine the glass transition temperature (Tg) from the midpoint of the slope change in the heat flow plot during the second heating scan.[10]
Relationship Between Monomer Structure and Polymer Properties
Caption: Influence of monomer structure on polymer properties.
Quantitative Data for Poly(cyclohexyl methacrylate)
The following table presents typical properties for a sample of poly(cyclohexyl methacrylate).
| Property | Value | Method | Reference |
| Mn ( g/mol ) | 70,000 | SEC | [10] |
| Mw ( g/mol ) | 87,500 | SEC | [10] |
| PDI (Mw/Mn) | 1.25 | SEC | [10] |
| Glass Transition Temp (Tg) | 85.53 °C | DSC | [10] |
| Tacticity (Syndiotactic:Heterotactic) | 65% : 35% | 1H NMR | [10] |
Applications
The properties of polymers derived from cyclohexyl (meth)acrylates make them suitable for a variety of industrial applications:
-
Specialty Coatings: Their hardness and thermal stability are beneficial for protective and decorative coatings.
-
Adhesives: The cyclic structure can contribute to good adhesion properties.
-
Optical Materials: High transparency and refractive index can be advantageous in optical applications.
-
Resins and Composites: Used to enhance the mechanical and thermal properties of various resin systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Monachem Specialities LLP [monachem.com]
- 3. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]
- 4. cyclohexyl ethyl acetate, 21722-83-8 [thegoodscentscompany.com]
- 5. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. CN1706801A - A kind of synthetic method of (meth) cyclohexyl acrylate - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Laboratory Synthesis of Cyclohexylmethyl Acetate
Introduction
Cyclohexylmethyl acetate (B1210297) is an ester recognized for its characteristic fruity, floral aroma, making it a valuable ingredient in the fragrance and flavor industries. It also serves as a specialty solvent and an intermediate in the synthesis of other organic compounds. The most common and direct method for its laboratory preparation is the Fischer-Speier esterification of cyclohexanemethanol (B47985) with acetic acid, catalyzed by a strong acid. This document provides a detailed experimental protocol for this synthesis, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Principle
The synthesis is based on the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (cyclohexanemethanol). The reaction equilibrium is typically shifted towards the product (ester) by using an excess of one of the reactants, usually the less expensive one, and/or by removing the water formed during the reaction. In this protocol, an excess of acetic acid is used to drive the reaction to completion.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of cyclohexylmethyl acetate via Fischer esterification. These values are representative and may be optimized for specific laboratory conditions or desired yields.
| Parameter | Value | Notes |
| Reactants | ||
| Cyclohexanemethanol | 1.0 molar equivalent | The limiting reagent in this protocol. |
| Glacial Acetic Acid | 2.0 - 4.0 molar equivalents | Acts as both a reactant and a solvent. Using it in excess helps to drive the reaction equilibrium towards the formation of the ester.[1] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 3-5 mol % (relative to the alcohol) | A common and effective catalyst for Fischer esterification.[1] Other strong acids like p-toluenesulfonic acid can also be used. |
| Reaction Conditions | ||
| Temperature | Reflux (~110-120 °C) | The reaction is heated to the boiling point of the mixture to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Work-up & Purification | ||
| Washing Solution 1 | Saturated Sodium Bicarbonate (aq.) | Used to neutralize the acidic catalyst and remove excess acetic acid. |
| Washing Solution 2 | Saturated Sodium Chloride (Brine) | Used to wash the organic layer and aid in the separation of the aqueous and organic phases. |
| Drying Agent | Anhydrous Magnesium or Sodium Sulfate (B86663) | To remove residual water from the organic phase before the final purification step. |
| Purification Method | Fractional Distillation | To isolate the pure this compound from any remaining starting material or high-boiling impurities. |
| Yield | ||
| Expected Yield | 70 - 85% | The yield is dependent on the reaction conditions, particularly the efficiency of the work-up and purification steps. |
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Cyclohexanemethanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 0.20 mol of cyclohexanemethanol.
-
In a fume hood, carefully add 0.50 mol of glacial acetic acid to the flask.
-
With continuous stirring, slowly add approximately 1 mL of concentrated sulfuric acid dropwise to the mixture. The addition is exothermic, so it should be done carefully.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
-
Esterification Reaction:
-
Attach a reflux condenser to the round-bottom flask and ensure that cooling water is flowing through it.
-
Heat the mixture to a gentle reflux using a heating mantle. The temperature of the reaction mixture should be around 110-120 °C.
-
Allow the reaction to reflux with continuous stirring for 2-3 hours.
-
-
Work-up and Neutralization:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to dilute the reaction mixture and facilitate extraction.
-
Carefully add 50 mL of a saturated sodium bicarbonate solution to the separatory funnel in small portions. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently by inverting it and opening the stopcock.
-
Shake the funnel gently at first, and then more vigorously as the gas evolution subsides. Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with another 50 mL portion of saturated sodium bicarbonate solution.
-
-
Washing and Drying:
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine). This helps to remove any remaining water-soluble impurities.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask occasionally for about 10-15 minutes. The drying agent should no longer clump together when the solution is dry.
-
-
Solvent Removal and Purification:
-
Decant or filter the dried organic solution into a clean, dry round-bottom flask suitable for distillation.
-
Remove the diethyl ether using a simple distillation or a rotary evaporator.
-
Purify the remaining crude this compound by fractional distillation under atmospheric pressure. Collect the fraction that boils in the expected range for the product (approximately 190-195 °C).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental setup for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
References
Application Notes and Protocols for the Derivatization of Cyclohexylmethyl Acetate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl acetate (B1210297) is an ester commonly utilized as a fragrance ingredient and a solvent. While amenable to direct analysis by gas chromatography (GC) due to its volatility, certain analytical challenges necessitate its derivatization.[1] These challenges include enhancing sensitivity for trace-level detection, improving chromatographic peak shape, and enabling the analysis of its hydrolysis products—cyclohexanemethanol (B47985) and acetic acid—particularly relevant in stability and metabolism studies.[1][2] This document provides detailed protocols for the indirect analysis of cyclohexylmethyl acetate through the derivatization of its hydrolysis products.
The primary strategy involves a two-step process:
-
Hydrolysis: The ester bond of this compound is cleaved to yield cyclohexanemethanol and acetic acid.
-
Derivatization: The resulting alcohol and carboxylic acid are then derivatized to enhance their volatility and detectability for GC analysis.[1]
Analytical Approaches
Two primary derivatization pathways are presented for the analysis of this compound following its hydrolysis:
-
Silylation of Cyclohexanemethanol: A robust method for the derivatization of the alcohol hydrolysis product.
-
Alkylation (Esterification) of Acetic Acid: A targeted approach for the derivatization of the acidic hydrolysis product.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the basic hydrolysis of this compound to form cyclohexanemethanol and acetic acid.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Reaction vials
-
Magnetic stirrer and stir bar
-
pH indicator paper
Procedure:
-
To a reaction vial, add 1 mL of a known concentration of this compound in a suitable solvent.
-
Add 2 mL of 1 M NaOH solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours or at 40°C for 1 hour to ensure complete hydrolysis.
-
After cooling to room temperature, neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is approximately 7.
-
Extract the aqueous layer three times with 2 mL of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The resulting solution contains cyclohexanemethanol and is ready for derivatization (Protocol 2). The aqueous layer contains the sodium acetate and can be used for the derivatization of acetic acid (Protocol 3).
Protocol 2: Silylation of Cyclohexanemethanol for GC-MS Analysis
This protocol details the derivatization of the cyclohexanemethanol portion of the hydrolyzed sample using BSTFA with TMCS as a catalyst. Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and improving peak shape.[2]
Materials:
-
Hydrolyzed sample extract containing cyclohexanemethanol (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Evaporate the solvent from the dried organic extract (from Protocol 1, step 6) under a gentle stream of nitrogen.
-
To the residue, add 100 µL of anhydrous pyridine to re-dissolve the cyclohexanemethanol.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 3: Esterification of Acetic Acid for GC-FID Analysis
This protocol describes the conversion of the acetic acid portion of the hydrolyzed sample into its methyl ester using boron trifluoride-methanol (BF3-methanol). This esterification process reduces the polarity of the carboxylic acid, making it suitable for GC analysis.[1][3]
Materials:
-
Aqueous layer from hydrolysis (from Protocol 1, step 7)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Take 1 mL of the neutralized aqueous layer from the hydrolysis step.
-
Add 2 mL of 14% BF3-methanol solution.
-
Cap the vial and heat at 60°C for 10 minutes.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Shake the vial vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The hexane layer containing methyl acetate is ready for GC-FID analysis.
Data Presentation
Table 1: GC-MS Parameters for Analysis of Silylated Cyclohexanemethanol
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Scan Range | 40-450 m/z |
Table 2: GC-FID Parameters for Analysis of Methylated Acetic Acid
| Parameter | Value |
| Column | Polyethylene Glycol (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 200°C |
| Oven Program | Initial 40°C for 5 min, ramp at 8°C/min to 200°C, hold for 5 min |
| Carrier Gas | Nitrogen or Helium, constant flow 1.2 mL/min |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Detector Temperature | 250°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Visualizations
Caption: Overall workflow for the analysis of this compound.
Caption: Chemical transformations in the derivatization process.
References
Troubleshooting & Optimization
Technical Support Center: Cyclohexylmethyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexylmethyl acetate (B1210297) for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for cyclohexylmethyl acetate?
A1: this compound is primarily synthesized through the esterification of cyclohexylmethanol. Common methods include:
-
Azeotropic esterification: Reacting cyclohexylmethanol with acetic acid, often with azeotropic removal of water.[1]
-
Reaction with vinyl acetate: This method can also be used for the synthesis.[1]
-
Acetylation using acetic anhydride: This is a common method for forming acetate esters.
-
Addition of acetic acid to cyclohexene: This is another potential route, though less common for direct synthesis of the target molecule.[2][3]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove water as it is formed, for example, by azeotropic distillation with a suitable solvent like cyclohexane.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[4] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters.
-
Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction rate and yield. Acid catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used. Ensure the catalyst is active and used in the correct proportion.[5]
-
Side Reactions: Dehydration of cyclohexylmethanol to form methylenecyclohexane (B74748) is a possible side reaction, especially at high temperatures and strong acidic conditions.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[4] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture: The reaction is sensitive to water. Ensure you are using proper techniques to exclude atmospheric moisture, such as using a drying tube or performing the reaction under an inert atmosphere.[4]
Q3: What are potential side products in the synthesis of this compound?
A3: The primary side product of concern is the result of the elimination (dehydration) of water from the starting alcohol, cyclohexylmethanol, which would lead to the formation of methylenecyclohexane. In similar syntheses, the formation of cyclic ethers can also be a possibility under certain acidic conditions.
Q4: How can I effectively purify the final product?
A4: After the reaction is complete, the workup and purification steps are crucial for obtaining a high-purity product. A typical purification procedure involves:
-
Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted acetic acid and the acid catalyst.[6]
-
Washing: Further washing with water and then brine to remove any remaining water-soluble impurities.
-
Drying: Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Distillation: Purifying the crude product by distillation to separate the this compound from any remaining starting materials, solvents, and high-boiling point impurities.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction due to equilibrium. | Use a Dean-Stark apparatus or another method to remove water as it is formed. Consider using a slight excess of one of the reactants (typically the less expensive one). |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst. Optimize the catalyst loading through small-scale experiments. | |
| Side reaction (dehydration of alcohol). | Lower the reaction temperature. Use a milder acid catalyst. Monitor the reaction closely to avoid prolonged reaction times at high temperatures. | |
| Impure reagents. | Use freshly distilled starting materials and anhydrous solvents. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature (while monitoring for side reactions). Increase the molar excess of the other reactant. |
| Inefficient purification. | Ensure thorough washing and neutralization during workup. Optimize distillation conditions (e.g., use a fractionating column). | |
| Product is Discolored | Formation of colored impurities at high temperatures. | Lower the reaction temperature. Consider performing the reaction under an inert atmosphere to prevent oxidation. |
| Impurities in starting materials. | Purify the starting materials before use. |
Quantitative Data Presentation
The following table summarizes key reaction parameters from a patented synthesis of a similar compound, cyclohexyl acetate, which can serve as a starting point for optimizing this compound synthesis.[6]
| Parameter | Range | Optimal Value |
| Molar Ratio (Alcohol:Acid) | 1.0:1.0 - 1.0:1.6 | 1.0:1.4 |
| Catalyst Loading (Copper p-toluenesulfonate) | 0.4 - 1.6 g / 0.2 mol acid | 1.2 g / 0.2 mol acid |
| Reflux Time | 10 - 80 min | 60 min |
| Yield | - | Up to 96.7% |
Experimental Protocols
Detailed Methodology for Azeotropic Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add cyclohexylmethanol and a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane).
-
Reactant Addition: Add acetic acid (typically in a slight molar excess) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
-
Workup: Once the theoretical amount of water has been collected (or the reaction has ceased to produce water), cool the reaction mixture to room temperature.
-
Neutralization and Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103787877B - Preparation method of cyclohexyl acetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. CN102060697A - Synthesis process for cyclohexyl acetate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Cyclohexylmethyl Acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude Cyclohexylmethyl acetate (B1210297). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in my crude Cyclohexylmethyl acetate reaction mixture?
A1: The most common impurities originate from the starting materials and the reaction byproducts. These typically include:
-
Unreacted Cyclohexanemethanol: The alcohol used in the esterification reaction.
-
Unreacted Acetic Acid: The carboxylic acid used in the esterification.
-
Residual Catalyst: If a homogenous acid catalyst like sulfuric acid was used.
-
Water: A byproduct of the esterification reaction.
-
Side-reaction Products or Decomposition Products: These can form, especially if high reaction temperatures are used, and may cause discoloration.[1]
Q2: My purified this compound has a persistent vinegar-like odor. How can I remove it?
A2: A vinegar-like odor is almost always due to residual acetic acid. To remove it, you can perform a basic aqueous wash.
-
Procedure:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[2][3] Be cautious and vent the separatory funnel frequently, as CO₂ gas will be evolved if using bicarbonate.
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Perform a final wash with brine (saturated NaCl solution) to remove most of the water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Caution: Using a strong base like NaOH can potentially hydrolyze your ester product. A mild base like sodium bicarbonate is generally preferred.[4]
Q3: The final product is yellow or brown. What causes this discoloration and how can I fix it?
A3: Discoloration, such as a yellow or brown tint, can be caused by the formation of high-molecular-weight byproducts or "tar" during the reaction, especially when using strong acid catalysts like sulfuric acid at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the charcoal through a pad of celite to remove the colored impurities.
-
Distillation: Fractional distillation under reduced pressure is often effective at separating the desired ester from less volatile colored impurities.
-
Column Chromatography: If distillation is not effective, column chromatography can be used to separate the product from the colored impurities.
-
Q4: I am having trouble separating this compound from unreacted Cyclohexanemethanol by distillation. What should I do?
A4: The boiling points of this compound and Cyclohexanemethanol are relatively close, which can make separation by simple distillation challenging.
-
Recommendations:
-
Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to increase the separation efficiency. The increased surface area of the column allows for multiple theoretical plates of separation.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, which can improve separation and prevent thermal decomposition of your product.[5]
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation. A rate of about 1 drop per second for the collected distillate is a good starting point.[6]
-
Q5: My column chromatography separation is not working well; the product and impurities are co-eluting. How can I improve the separation?
A5: Co-elution during column chromatography is a common issue that can often be resolved by optimizing your parameters.
-
Troubleshooting Strategies:
-
Solvent System Optimization: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to test different solvent systems and gradients. For separating the relatively non-polar this compound from the more polar Cyclohexanemethanol, a gradient of ethyl acetate in hexane (B92381) is a good starting point. Aim for an Rf value of around 0.3 for your product on TLC for optimal column separation.[7]
-
Sample Loading: Do not overload the column. A general rule of thumb is to use a ratio of 1:20 to 1:100 of your crude sample to silica (B1680970) gel by weight.[7] Dissolve your crude mixture in a minimal amount of the initial eluent for loading.
-
Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as this can lead to uneven flow and poor separation.[8]
-
Quantitative Data
The following tables provide key physical and chromatographic data for this compound and its common impurity, Cyclohexanemethanol.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/cm³) |
| This compound | C₉H₁₆O₂ | 156.22 | 197.1[9] | 0.952[9] |
| Cyclohexanemethanol | C₇H₁₄O | 114.19 | 181-183[2][10] | 0.928[11] |
Table 2: Estimated Boiling Points at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point of this compound (°C) | Estimated Boiling Point of Cyclohexanemethanol (°C) |
| 10 | ~90-95 | ~80-85 |
| 20 | ~100-105 | ~90-95 |
| 50 | ~120-125 | ~110-115 |
Note: These are estimated values based on vapor pressure-temperature nomographs and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound to remove unreacted Cyclohexanemethanol and other non-volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed (use vacuum grease if necessary).
-
Connect the apparatus to a vacuum source with a vacuum trap and a manometer to monitor the pressure.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 20 mmHg).
-
Begin heating the distillation flask gently.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the working pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential explosions.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from polar impurities like Cyclohexanemethanol.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. An ideal system will give the this compound an Rf value of approximately 0.3.[7]
-
-
Column Preparation:
-
Pack a chromatography column with silica gel (slurry packing is recommended to avoid air bubbles). The amount of silica should be 50-100 times the weight of the crude sample.[7]
-
Equilibrate the column with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purity Analysis by GC-MS
This protocol provides a general method for assessing the purity of the final product.
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms, or similar 5% phenyl-methylpolysiloxane).
-
Injection Mode: Split injection.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
-
-
Data Analysis:
-
The purity of the sample can be determined by the relative peak area percentage in the total ion chromatogram (TIC).
-
The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a library database (e.g., NIST).
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. alpha-methylthis compound | 13487-27-9 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scribd.com [scribd.com]
- 7. Purification [chem.rochester.edu]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. lookchem.com [lookchem.com]
- 10. 100-49-2 CAS MSDS (Cyclohexanemethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Cyclohexanemethanol | 100-49-2 [chemicalbook.com]
Technical Support Center: Synthesis of Cyclohexylmethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexylmethyl acetate (B1210297).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of cyclohexylmethyl acetate via Fischer esterification can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, consider the following:
-
Water Removal: The water produced as a byproduct can shift the equilibrium back to the reactants.[1][2][3] Employing a Dean-Stark apparatus or using a drying agent like molecular sieves can effectively remove water and improve yield.[3]
-
Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, acetic acid), can push the equilibrium towards the formation of the ester.[1][2][3]
-
-
Side Reactions: The primary side reaction is the acid-catalyzed dehydration of cyclohexylmethanol. This is more prevalent at higher temperatures and with strong acid catalysts.
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and distillation steps. Ensure efficient phase separation and careful handling during purification.
Q2: I am observing a significant amount of an unknown byproduct with a lower boiling point than my product. What could it be?
A2: The most likely low-boiling byproduct is the result of the acid-catalyzed dehydration of the starting material, cyclohexylmethanol. Under acidic conditions, the alcohol can eliminate a molecule of water to form an alkene. The primary carbocation formed from cyclohexylmethanol can also undergo rearrangement. The potential dehydration products are:
-
Methylenecyclohexane
-
1-Methylcyclohexene (formed after rearrangement)
Q3: How can I minimize the formation of dehydration byproducts?
A3: To reduce the extent of alcohol dehydration, consider the following strategies:
-
Temperature Control: Avoid excessively high reaction temperatures. The rate of elimination (dehydration) increases more rapidly with temperature than the rate of esterification.
-
Catalyst Choice: While strong mineral acids like sulfuric acid are effective catalysts for esterification, they also strongly promote dehydration. Consider using a milder acid catalyst, such as p-toluenesulfonic acid or an acidic ion-exchange resin (e.g., Amberlyst-15).[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times at high temperatures once the formation of the ester has reached a plateau.
Q4: After the reaction, my crude product is acidic. How do I remove the unreacted acetic acid and the acid catalyst?
A4: To neutralize and remove acidic components from your crude product, a standard workup procedure involves washing the organic layer with a basic aqueous solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, dilute the reaction mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[3] Be cautious, as the neutralization of the acid will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently.
-
Continue washing with the sodium bicarbonate solution until the effervescence ceases.
-
Follow with a wash with saturated sodium chloride solution (brine) to help break any emulsions and remove residual water.
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent before proceeding to solvent removal and distillation.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Byproduct (2-Tetrahydrotoluene) % of Total Product |
| 2-Methylcyclohexanol | Acetic Acid | Not Specified | Increased | Increased Amount |
| 2-Methylcyclohexanol | Acetic Acid | Increased Amount | Not Specified | Increased Amount |
| 2-Methylcyclohexanol | Acetic Acid | Not Specified | Not Specified | 5% - 6% |
Data inferred from a patent on the synthesis of 2-methylcyclohexyl acetate, highlighting the trend of increased byproduct formation with higher temperatures and catalyst amounts.[5]
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclohexylmethanol with Acetic Acid
This protocol is a general procedure for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove water.
Materials:
-
Cyclohexylmethanol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware for workup and distillation
Procedure:
-
Reaction Setup: To a round-bottom flask, add cyclohexylmethanol, a molar excess of glacial acetic acid (e.g., 2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents). Add toluene to the flask.
-
Azeotropic Reflux: Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Optimization of Cyclohexylmethyl Acetate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for cyclohexylmethyl acetate (B1210297) esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cyclohexylmethyl acetate?
A1: The most prevalent and traditional method is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of cyclohexanemethanol (B47985) with acetic acid.[1][2] Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts.[2]
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[2][4] Another strategy is to use a large excess of one of the reactants, typically the more cost-effective one.[4]
Q3: What are common side reactions, and how can they be minimized?
A3: A primary side reaction is the acid-catalyzed dehydration of cyclohexanemethanol, which can lead to the formation of cyclohexylmethyene or other related byproducts. This is particularly prevalent at higher temperatures.[5] To minimize this, it is advisable to use the lowest effective reaction temperature and select a catalyst that favors esterification over dehydration. Using milder catalysts like solid acid resins (e.g., Amberlyst-15) can also reduce byproduct formation.[2][6]
Q4: Which catalyst is best for this esterification?
A4: The choice of catalyst depends on the specific reaction requirements, such as scale, desired purity, and environmental considerations.
-
Sulfuric Acid (H₂SO₄): Effective and inexpensive, but can be corrosive, difficult to remove, and may promote side reactions.[7]
-
p-Toluenesulfonic Acid (TsOH): A solid catalyst that is often easier to handle than sulfuric acid and can lead to higher yields, especially when used with a Dean-Stark trap.[2]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): These are environmentally friendly as they can be easily filtered out and potentially reused.[2][6][8] They often offer high selectivity and reduce work-up complexity.[8][9]
Q5: How do I effectively purify the final this compound product?
A5: Purification typically involves a multi-step work-up process. After cooling the reaction mixture, it should be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid.[10][11] This is followed by washing with water or brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the final product is isolated by vacuum distillation.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Equilibrium not shifted: Water byproduct is inhibiting the forward reaction.[3] 2. Inactive catalyst: Catalyst may be old, hydrated, or insufficient in quantity. 3. Insufficient heat: Reaction temperature is too low to achieve a reasonable rate. | 1. Use a Dean-Stark trap or other method to remove water as it forms.[2][4] 2. Use fresh, anhydrous catalyst in the appropriate amount (typically 1-3 mol% for strong acids).[5] 3. Ensure the reaction mixture reaches the target reflux temperature for the given solvent and conditions. |
| Presence of Impurities / Byproducts | 1. Dehydration of alcohol: Reaction temperature is too high, or the acid catalyst is too harsh.[5] 2. Unreacted starting materials: Incomplete reaction. | 1. Reduce the reaction temperature. Consider using a milder catalyst like Amberlyst-15 or p-toluenesulfonic acid instead of sulfuric acid.[2] 2. Increase reaction time, use a more effective water-removal method, or increase the molar excess of one reactant.[4] |
| Difficult Product Separation / Emulsion during Work-up | 1. Incomplete neutralization: Residual acid catalyst may be present. 2. Insufficient washing: Water-soluble impurities remain. | 1. Ensure thorough washing with sodium bicarbonate solution until CO₂ evolution ceases. Check the aqueous layer with pH paper to confirm it is basic. 2. Perform an additional wash with brine (saturated NaCl solution) to help break emulsions and further remove water. |
| Product is Contaminated with Water | 1. Inefficient drying: The drying agent (e.g., MgSO₄) was insufficient or not given enough time. 2. Inefficient water removal during reaction: Dean-Stark trap not functioning correctly. | 1. Add more anhydrous drying agent and allow for sufficient contact time with stirring before filtration. 2. Ensure the solvent used forms an azeotrope with water (e.g., toluene) and that the apparatus is set up correctly to collect the water phase. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid and Dean-Stark Trap
This protocol is adapted from general high-yield esterification procedures.[2]
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Place the flask in a heating mantle on a magnetic stir plate.
-
Reactant Charging: To the flask, add cyclohexanemethanol (1.0 eq), acetic acid (1.2-1.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing for 4-6 hours or until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[11]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude ester by vacuum distillation to obtain pure this compound.[8][12]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Esterification
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Sulfuric Acid | 1:1.5 | 118 (reflux) | 5 | ~60-70 | [2] |
| p-Toluenesulfonic acid | 1:1.2 - 1.3 | 122-124 (reflux with water removal) | 3 | >96 | [5] |
| Amberlyst-15 | 1:2 | 80 | 6 | ~85 | [2] |
| Sulfonic Acid Cation Exchange Resin | 1:1.2 - 1.5 | 80-150 | Equilibrium | ~96 | [12] |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction pathway for Fischer-Speier esterification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene - Google Patents [patents.google.com]
- 9. CN103787877B - Preparation method of cyclohexyl acetate - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Cyclohexylmethyl Acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of Cyclohexylmethyl acetate (B1210297). This resource provides a structured, question-and-answer approach to troubleshooting, offering detailed methodologies and frequently asked questions to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic as it can reduce resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1] An asymmetry factor (As) or tailing factor (Tf) above 1.5 typically indicates that the tailing is significant enough to warrant investigation.[2]
Q2: Why is Cyclohexylmethyl acetate prone to peak tailing?
A2: this compound, as an ester, possesses a polar carbonyl group (C=O) and an ether oxygen. These polar functionalities can interact with active sites within the GC system, such as residual silanol (B1196071) groups (Si-OH) on the surface of the inlet liner and the GC column. This interaction, primarily through hydrogen bonding, can lead to some molecules being retained longer than others, resulting in a tailed peak shape.[2]
Q3: What are the most common causes of peak tailing for ester compounds like this compound?
A3: The most common causes can be categorized into three main areas:
-
Inlet Issues: Contamination or activity in the inlet liner is a primary cause.[3] This includes the presence of active silanol groups, septum particles, or non-volatile residues from previous injections.[4][5]
-
Column Issues: Problems with the GC column itself, such as contamination of the stationary phase at the head of the column, improper installation (incorrect height or a poor cut), or selection of an inappropriate stationary phase can all lead to peak tailing.[1][2][6]
-
Method Parameters: Sub-optimal analytical method parameters, including an incorrect inlet temperature, a low split ratio, or an initial oven temperature that doesn't facilitate proper solvent focusing, can contribute to poor peak shape.[1][3]
Q4: How can I quickly diagnose the source of peak tailing?
A4: A systematic approach is the most efficient way to diagnose the problem. A good starting point is to assess the nature of the tailing. If all peaks in the chromatogram are tailing, it often points to a physical issue like a poor column installation or a flow path disruption.[6] If only certain peaks, particularly polar compounds like this compound, are tailing, it is more likely due to chemical interactions with active sites in the system.[2] Performing routine inlet maintenance, such as replacing the liner and septum, is often a quick and effective first step.[3]
Troubleshooting Guides
This section provides detailed question-and-answer-based guides to resolve specific issues causing peak tailing during the analysis of this compound.
Guide 1: Addressing Inlet-Related Problems
Q: My this compound peak is tailing, and I suspect an issue with the inlet. What should I do?
A: The inlet is the most common source of activity in a GC system. Follow these steps to troubleshoot and resolve inlet-related peak tailing:
-
Perform Inlet Maintenance:
-
Replace the Liner: The glass inlet liner is a primary site for contamination and active silanol groups.[4] Replace the existing liner with a new, deactivated liner. Using liners with advanced deactivation can significantly improve the inertness of the flow path.[7][8]
-
Replace the Septum: Coring or degradation of the septum can introduce particles into the inlet, creating active sites. Replace the septum regularly.
-
Clean the Injection Port: Inspect the injection port for any visible contamination or septum debris and clean it if necessary.
-
-
Optimize Inlet Temperature:
-
An inlet temperature that is too low can result in slow or incomplete vaporization of this compound, leading to a broad, tailing peak. A good starting point for the inlet temperature is 250 °C.
-
Conversely, an excessively high temperature could potentially cause degradation, although this is less common for a relatively stable ester.
-
-
Evaluate Liner Type:
-
For splitless injections, a single taper liner, often with deactivated glass wool, is a common choice to aid in sample vaporization and focusing.[9] However, ensure the glass wool is also properly deactivated, as it can be a source of activity.
-
Guide 2: Diagnosing and Resolving Column Issues
Q: I've performed inlet maintenance, but the peak tailing for this compound persists. Could my column be the problem?
A: Yes, the column is another critical component that can contribute to peak tailing. Here’s how to troubleshoot column-related issues:
-
Check Column Installation:
-
Proper Cutting: Ensure the column is cut cleanly and at a 90-degree angle. A poor cut can create turbulence and active sites at the column entrance.[1][6]
-
Correct Positioning: The column must be installed at the correct height within the inlet. If it's too high or too low, it can create dead volumes or expose the sample to active metal surfaces, causing peak tailing.[6]
-
-
Trim the Column:
-
The front section of the column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the inlet end of the column can often restore peak shape.[2]
-
-
Evaluate Stationary Phase Selection:
-
For an ester of intermediate polarity like this compound, a mid-polarity stationary phase is generally recommended. A common choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) column. Using a highly polar column might lead to excessive retention and potential peak distortion.
-
Guide 3: Optimizing GC Method Parameters
Q: Could my GC method parameters be the cause of the peak tailing for this compound?
A: Absolutely. Sub-optimal method parameters can significantly impact peak shape. Consider the following:
-
Solvent Effect (for Splitless Injections):
-
For splitless injections, the initial oven temperature should be about 20 °C below the boiling point of the sample solvent to ensure proper "solvent focusing."[1] If the initial temperature is too high, the analyte may not condense in a tight band at the head of the column, leading to broad or tailing peaks.
-
-
Split Ratio (for Split Injections):
-
Sample Concentration:
-
Injecting too concentrated a sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing. If you suspect overloading, try diluting your sample.
-
Quantitative Data Summary
| Analyte (Representative) | GC Condition | Asymmetry Factor (As) |
| Methyl Palmitate | Standard Silanized Liner | 1.8 |
| Methyl Palmitate | Ultra Inert Deactivated Liner | 1.1 |
| Methyl Stearate | Standard Silanized Liner | 1.7 |
| Methyl Stearate | Ultra Inert Deactivated Liner | 1.0 |
| Methyl Oleate | Standard Silanized Liner | 1.9 |
| Methyl Oleate | Ultra Inert Deactivated Liner | 1.2 |
Note: The data presented here is illustrative and based on typical performance improvements observed for polar analytes when moving to a more inert flow path. Actual values may vary depending on the specific instrument, conditions, and analyte.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
-
Initial Assessment:
-
Inject a known standard of this compound and record the chromatogram.
-
Calculate the asymmetry factor of the peak. An acceptable range is typically between 0.9 and 1.2.[10]
-
-
Inlet Maintenance:
-
Cool the GC inlet and oven.
-
Turn off the carrier gas.
-
Replace the septum and the inlet liner with a new, deactivated liner (e.g., an Ultra Inert liner).
-
Turn the carrier gas back on and perform a leak check.
-
Heat the inlet and oven to the method temperatures and allow the system to equilibrate.
-
Re-inject the standard and evaluate the peak shape.
-
-
Column Maintenance:
-
If peak tailing persists, cool the system and turn off the carrier gas.
-
Carefully remove the column from the inlet.
-
Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.
-
Re-install the column at the manufacturer's recommended height.
-
Perform a leak check, heat the system, and allow it to equilibrate.
-
Re-inject the standard and assess the peak shape.
-
-
Method Parameter Optimization:
-
If tailing is still an issue, review the method parameters.
-
For splitless injections, ensure the initial oven temperature is appropriate for the solvent used.
-
For split injections, verify that the split ratio and total inlet flow are adequate.
-
Consider injecting a more dilute sample to rule out column overload.
-
Protocol 2: Recommended GC Method for this compound
The following is a starting GC method that can be optimized for the analysis of this compound.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) for concentrations in the ppm range or higher. Splitless for trace analysis.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
Visualizations
Caption: A step-by-step workflow for troubleshooting peak tailing in GC analysis.
Caption: Interactions of this compound with active sites in the GC inlet.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silcotek.com [silcotek.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclohexylmethyl Acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying commercial Cyclohexylmethyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial Cyclohexylmethyl acetate?
A1: Commercial this compound is typically synthesized through the esterification of cyclohexanemethanol (B47985) and acetic acid.[1] Consequently, common impurities include unreacted starting materials (cyclohexanemethanol and acetic acid), the acid catalyst (often sulfuric acid), and water, which is a byproduct of the reaction.[2][3]
Q2: What is the general workflow for purifying this compound?
A2: A standard purification workflow involves three main steps:
-
Neutralization and Washing: The crude ester is first washed with a basic solution, such as sodium bicarbonate, to neutralize and remove the acidic catalyst and any remaining acetic acid.[2] This is followed by washing with water to remove any residual salts and other water-soluble impurities.
-
Drying: The washed ester is then dried using an anhydrous drying agent, like anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove dissolved water.
-
Distillation: The final purification step is typically fractional distillation or vacuum distillation. This separates the this compound from less volatile impurities, such as unreacted cyclohexanemethanol.[2]
Q3: When should I use vacuum distillation instead of atmospheric distillation?
A3: For high-boiling point esters like this compound, vacuum distillation is often preferred.[4] Distilling at a lower pressure reduces the boiling point, which helps to prevent thermal decomposition of the product and can be more energy-efficient.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound is most commonly determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[5][6] A sharp boiling point during distillation is also a good indicator of a pure substance.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is cloudy after distillation. | Presence of water. | - Ensure the ester is thoroughly dried with an anhydrous drying agent before distillation.- Check for leaks in the distillation apparatus that could allow atmospheric moisture to enter. |
| Low yield of purified product. | - Incomplete reaction during synthesis.- Loss of product during washing and transfer steps.[8]- Inefficient separation during distillation. | - Optimize reaction conditions (e.g., use an excess of one reactant to drive the equilibrium).[9]- Be careful during extractions to minimize loss to the aqueous layer.- Use an efficient distillation column and carefully control the distillation temperature. |
| Product still contains acidic impurities (checked by pH). | Incomplete neutralization. | - Increase the concentration or volume of the basic washing solution (e.g., sodium bicarbonate).- Ensure vigorous mixing during the washing step to maximize contact between the organic and aqueous layers. |
| Product has a sharp, acidic odor instead of a fruity scent. | Residual acetic acid is present. | Repeat the neutralization and washing steps as described above. |
Quantitative Data on Purification
The following table summarizes expected purity and yield for a similar ester, ortho-methylcyclohexyl acetate, after purification, which can serve as a benchmark for the purification of this compound.
| Purification Method | Purity (%) | Yield (%) | Reference |
| Vacuum Rectification and Washing | 99.5 | 96.5 | Patent CN104557526A[10] |
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol outlines the steps for purifying crude this compound containing acidic impurities and unreacted starting materials.
1. Neutralization and Washing: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a saturated sodium bicarbonate solution to the separatory funnel. c. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Continue until no more gas is evolved. d. Allow the layers to separate and drain the lower aqueous layer. e. Wash the organic layer with an equal volume of water. Shake and allow the layers to separate, then drain the aqueous layer. f. Repeat the water wash one more time.
2. Drying: a. Transfer the washed ester to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate (approximately 1/10th of the ester volume) and swirl the flask. c. If the drying agent clumps together, add more until some remains free-flowing. d. Allow the ester to stand over the drying agent for 10-15 minutes. e. Decant or filter the dried ester into a round-bottom flask suitable for distillation.
3. Distillation: a. Assemble a fractional distillation apparatus. b. Add a few boiling chips to the round-bottom flask containing the dried ester. c. Heat the flask gently. d. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 183°C at atmospheric pressure). For vacuum distillation, the boiling point will be significantly lower.
Logical Workflow for Purification
Caption: Workflow for the purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. physicsforums.com [physicsforums.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 8. quora.com [quora.com]
- 9. flinnsci.com [flinnsci.com]
- 10. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
Preventing decomposition of Cyclohexylmethyl acetate during distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the decomposition of Cyclohexylmethyl acetate (B1210297) during distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cyclohexylmethyl acetate decomposition during distillation?
A1: The decomposition of this compound during distillation is primarily caused by three chemical reactions:
-
Thermal Elimination (Pyrolysis): At elevated temperatures, this compound can undergo an intramolecular elimination reaction to form methylenecyclohexane (B74748) and acetic acid. This is a common decomposition pathway for acetate esters.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester back to cyclohexylmethanol and acetic acid.
-
Transesterification: If residual alcohol from the synthesis step is present, it can react with the this compound in a transesterification reaction, leading to the formation of different esters and cyclohexylmethanol.
Q2: What are the signs of decomposition during the distillation of this compound?
A2: Signs of decomposition include:
-
A lower than expected yield of pure this compound.
-
The distillate appearing cloudy, which may indicate the presence of water.
-
A noticeable change in the viscosity or color of the distillation residue.
-
The presence of unexpected peaks in analytical data (e.g., GC-MS) of the distilled fractions, corresponding to decomposition products.
-
A boiling point that is lower than expected, which could indicate the co-distillation of lower-boiling decomposition products.
Q3: How can I prevent the decomposition of this compound during distillation?
A3: The most effective method to prevent decomposition is to lower the distillation temperature by performing the distillation under vacuum. Additionally, it is crucial to neutralize any residual acidic or basic catalysts from the synthesis step before distillation. A thorough workup to remove water and residual alcohols is also essential.
Q4: What is the atmospheric boiling point of this compound, and how does vacuum affect it?
A4: The atmospheric boiling point of this compound is approximately 197.1°C[1]. Applying a vacuum significantly reduces the boiling point, thereby minimizing thermal stress on the molecule. The following table provides estimated boiling points at various reduced pressures.
Troubleshooting Guides
Issue 1: Low Yield of Distilled this compound
| Symptom | Possible Cause | Recommended Solution |
| The yield of the purified ester is significantly lower than expected. | Thermal Decomposition: The distillation temperature is too high, causing elimination, hydrolysis, or transesterification reactions. | Implement Vacuum Distillation: Reduce the system pressure to lower the boiling point. Aim for a pressure below 20 mmHg. |
| Acid- or Base-Catalyzed Decomposition: Residual acid (e.g., sulfuric acid) or base from the synthesis is catalyzing decomposition. | Neutralize Before Distillation: Wash the crude product with a saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases, followed by a brine wash to remove residual salts and water. | |
| Incomplete Reaction: The initial esterification reaction may not have gone to completion. | Monitor Reaction Progress: Use techniques like TLC or GC to ensure the reaction is complete before workup and distillation. |
Issue 2: Impurities Detected in the Final Product (GC-MS Analysis)
| Symptom | Possible Cause | Recommended Solution |
| GC-MS analysis shows the presence of methylenecyclohexane and acetic acid. | Thermal Elimination (Pyrolysis): The distillation was carried out at too high a temperature. | Optimize Distillation Conditions: Use a high vacuum (e.g., <10 mmHg) and a short-path distillation apparatus to minimize the residence time at high temperatures. |
| GC-MS analysis shows the presence of cyclohexylmethanol and acetic acid. | Hydrolysis: Water was present in the crude product during distillation. | Thorough Drying: Dry the organic layer containing the crude ester with an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation. Ensure all glassware is dry. |
| GC-MS analysis shows the presence of other esters or alcohols. | Transesterification: Residual alcohol from the synthesis step is reacting with the product. | Efficient Workup: Ensure complete removal of the starting alcohol during the aqueous workup. An excess of one reactant during synthesis can be used to drive the reaction to completion and simplify purification. |
Quantitative Data
Table 1: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 197.1 |
| 100 | ~135 |
| 50 | ~118 |
| 20 | ~98 |
| 10 | ~83 |
| 5 | ~70 |
| 1 | ~45 |
Note: These are estimated values and may vary depending on the accuracy of the vacuum gauge and the efficiency of the distillation apparatus.
Table 2: Potential Decomposition Products and Their Detection
| Decomposition Pathway | Potential Products | Primary Analytical Detection Method |
| Thermal Elimination | Methylenecyclohexane, Acetic Acid | GC-MS, ¹H NMR |
| Hydrolysis | Cyclohexylmethanol, Acetic Acid | GC-MS, IR (broad O-H stretch) |
| Transesterification | Other esters, Cyclohexylmethanol | GC-MS |
Experimental Protocols
Protocol 1: Neutralization and Workup of Crude this compound
-
Cool the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Transfer to a Separatory Funnel: Transfer the cooled mixture to a separatory funnel.
-
Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate phase separation.
-
Aqueous Wash: Wash the organic layer with water to remove the bulk of water-soluble impurities.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Swirl the funnel gently at first to control the release of CO₂ gas, and vent frequently. Continue washing until no more gas evolves upon addition of the basic solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble organic impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄, or magnesium sulfate, MgSO₄). Add the drying agent until it no longer clumps together.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use high-vacuum grease for all ground-glass joints.
-
Charge the Flask: Transfer the crude, neutralized, and dried this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Reduce Pressure: Slowly and carefully reduce the pressure in the system.
-
Heating: Once the desired vacuum is achieved and stable, begin to heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities as a forerun. Collect the main fraction of this compound at the expected boiling point for the measured pressure (refer to Table 1).
-
Stop the Distillation: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Scaling Up Cyclohexylmethyl Acetate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Cyclohexylmethyl acetate (B1210297) from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to address challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Cyclohexylmethyl acetate?
A1: this compound is primarily synthesized through several key reactions:
-
Fischer-Speier Esterification: The most common method involves the acid-catalyzed reaction of cyclohexylmethanol with acetic acid.[1][2] This is a reversible reaction where water is produced as a byproduct.[3]
-
Reaction with Acetic Anhydride (B1165640): Cyclohexylmethanol can be reacted with acetic anhydride. This reaction is generally faster and not reversible, but acetic anhydride is more expensive and requires careful handling.[4][5]
-
Transesterification: This process involves the reaction of cyclohexylmethanol with another acetate ester, such as vinyl acetate or ethyl acetate, in the presence of a catalyst.[1][6][7]
-
Addition Esterification: Cyclohexene (B86901) can be reacted directly with acetic acid using a suitable catalyst to form this compound.[8][9][10]
Q2: What types of catalysts are effective for the esterification of cyclohexylmethanol?
A2: Both homogeneous and heterogeneous acid catalysts are used.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.[2][11]
-
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), acid-treated clays, and zeolites are preferred for easier separation, reusability, and reduced waste.[3][10][12]
Q3: How can the equilibrium of the Fischer-Speier esterification be shifted towards the product?
A3: To maximize the yield of this compound, the equilibrium must be shifted to the right. This can be achieved by:
-
Removing Water: As water is a byproduct, its continuous removal during the reaction (e.g., using a Dean-Stark apparatus or pervaporation) will drive the reaction forward.[2][13]
-
Using Excess Reactant: Using an excess of one of the reactants (typically the less expensive one, like acetic acid) can also increase the conversion of the limiting reactant.[2]
Q4: What are the critical safety precautions when working with reactants like acetic anhydride?
A4: Acetic anhydride is corrosive, flammable, and reacts with water to form acetic acid.[4] Key safety measures include:
-
Working in a well-ventilated fume hood.[14]
-
Wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4]
-
Keeping it away from heat, sparks, and open flames.[5]
-
Having a spill kit readily available. Spills can be absorbed with materials like diatomaceous earth.[14]
Q5: What are the main challenges when scaling up from a lab to a pilot plant?
A5: Scaling up esterification reactions presents several challenges:[15][16]
-
Heat Management: Esterification is often an exothermic reaction, and efficient heat removal is crucial at a larger scale to control the reaction temperature and prevent side reactions.[15]
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants and catalyst becomes more difficult in larger reactors, which can affect reaction rates and yield.[15]
-
Process Control: Maintaining consistent process parameters like temperature, pressure, and flow rates is more complex at a larger scale.[15]
-
Downstream Processing: Separation and purification of the product (e.g., by distillation) require different equipment and optimization at the pilot scale.[8][9]
Synthesis and Scale-Up Data
Table 1: Comparison of Common Synthesis Routes for this compound
| Synthesis Route | Reactant 1 | Reactant 2 | Typical Catalyst | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Fischer-Speier Esterification | Cyclohexylmethanol | Acetic Acid | Sulfuric Acid, p-TSA, Amberlyst-15 | 80 - 120 | 60 - 90+ | Reversible reaction; requires water removal for high yield.[2] |
| Reaction with Acetic Anhydride | Cyclohexylmethanol | Acetic Anhydride | None or Acid/Base | Room Temp - 80 | > 95 | Irreversible and fast; Acetic anhydride is corrosive and moisture-sensitive.[4][5] |
| Transesterification | Cyclohexylmethanol | Vinyl Acetate / Ethyl Acetate | Zn-cluster, Y₅(OⁱPr)₁₃O | Room Temp - Reflux | Variable | Mild conditions possible; equilibrium may need to be driven.[7] |
| Addition Esterification | Cyclohexene | Acetic Acid | Cation-exchange resin | 70 - 120 | ~90 | Avoids using cyclohexylmethanol directly.[9][10] |
Table 2: Key Parameter Adjustments for Scale-Up
| Parameter | Laboratory Scale (Batch) | Pilot Plant Scale (Batch/Continuous) | Rationale for Change |
| Heat Transfer | Heating mantle, oil bath | Jacketed reactor with thermal fluid, internal coils | Surface area to volume ratio decreases on scale-up, requiring more efficient heat transfer systems.[15] |
| Mixing | Magnetic stirrer, overhead stirrer | Impellers (e.g., turbine, anchor), baffles | To ensure homogeneity in a larger volume and prevent localized hot spots or concentration gradients.[15] |
| Reactant Addition | All at once or via dropping funnel | Controlled feed rate via pumps | To manage heat evolution (exotherm) and maintain optimal reactant concentrations. |
| Water Removal | Dean-Stark trap | Reactive distillation column, pervaporation membrane unit | To handle larger volumes of water removal efficiently and continuously.[8][13] |
| Purification | Simple/Fractional distillation | Packed or tray distillation column (continuous) | For higher throughput and more efficient separation of product from unreacted materials and byproducts.[9] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Fischer-Speier Esterification
Objective: To synthesize this compound from cyclohexylmethanol and acetic acid using Amberlyst-15 as a catalyst.
Materials:
-
Cyclohexylmethanol (1.0 mol)
-
Glacial Acetic Acid (1.5 mol)
-
Amberlyst-15 resin (5-10% by weight of reactants)
-
Toluene or Cyclohexane (as azeotropic solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and reflux condenser.
-
Charging Reactants: Add cyclohexylmethanol, glacial acetic acid, Amberlyst-15, and the azeotropic solvent to the flask.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: General Purification by Vacuum Distillation
Objective: To purify crude this compound.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging: Place the crude, dried this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure. Discard any initial low-boiling fractions and stop before high-boiling impurities distill over.
Troubleshooting Guide
Issue 1: Low Product Yield
-
Question: My final yield of this compound is significantly lower than expected. What are the possible causes?
-
Answer:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time. Monitor the reaction progress using techniques like GC or TLC to determine when it is complete.
-
-
Inefficient Water Removal: In Fischer esterification, residual water can shift the equilibrium back towards the reactants.
-
Solution: Ensure your Dean-Stark trap is functioning correctly. On a pilot scale, check the efficiency of your reactive distillation column or pervaporation unit.[8]
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: For heterogeneous catalysts like Amberlyst-15, ensure they are properly dried and stored. Consider regenerating or replacing the catalyst.[3]
-
-
Side Reactions: At higher temperatures, dehydration of cyclohexylmethanol to form cyclohexene can occur, especially with strong acid catalysts.
-
Solution: Optimize the reaction temperature. Consider using a milder catalyst.
-
-
Losses During Work-up: Significant product loss can occur during washing and distillation steps.
-
Solution: Ensure phase separations are clean. Minimize transfers between vessels. Optimize distillation conditions to prevent product loss in the fore-run or residue.
-
-
Issue 2: Product is Impure (Contains starting materials or byproducts)
-
Question: My final product shows contamination with cyclohexylmethanol or acetic acid after purification. Why?
-
Answer:
-
Incomplete Reaction: As with low yield, an incomplete reaction will leave starting materials.
-
Solution: Drive the reaction further to completion by extending the time or improving water removal.
-
-
Inefficient Purification: The boiling points of the components may be too close for effective separation with your current distillation setup.
-
Solution: Use a more efficient distillation column (e.g., with more theoretical plates). Optimize the reflux ratio during pilot-scale distillation. Consider performing the distillation under vacuum to lower the boiling points and potentially increase the boiling point differences.[9]
-
-
Inadequate Neutralization: If using an acid catalyst, residual acetic acid may co-distill with the product if not completely removed during the aqueous wash.
-
Solution: Ensure the wash with sodium bicarbonate solution is thorough. Check the pH of the aqueous layer to confirm neutralization.
-
-
Issue 3: Slow Reaction Rate
-
Question: The reaction is taking much longer than anticipated. How can I speed it up?
-
Answer:
-
Insufficient Catalyst: The amount of catalyst may be too low.
-
Solution: Increase the catalyst loading. For heterogeneous catalysts, ensure there is sufficient surface area for the reaction.
-
-
Low Temperature: The reaction temperature may be too low.
-
Solution: Increase the reaction temperature. However, be mindful of potential side reactions at higher temperatures.[3]
-
-
Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst, especially when scaling up.
-
Solution: Increase the stirring speed. In a pilot reactor, ensure the impeller design and speed are adequate for the vessel geometry and viscosity of the mixture.[15]
-
-
Visualizations
Diagram 1: Fischer-Speier Esterification Pathway
Caption: Reaction pathway for the acid-catalyzed esterification of Cyclohexylmethanol.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: General workflow for the lab-scale synthesis and purification of this compound.
Diagram 3: Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 7. Ester synthesis by transesterification [organic-chemistry.org]
- 8. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102060697A - Synthesis process for cyclohexyl acetate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 16. Scaling up from lab and pilot results to successful industrial plants – BUSS ChemTech AG [buss-ct.com]
Technical Support Center: Efficient Synthesis of Cyclohexylmethyl Acetate
Welcome to the technical support center for the synthesis of cyclohexylmethyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for catalyst selection and reaction optimization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during your synthesis? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be poisoned, deactivated, or not properly activated. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. 3. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy. 4. Presence of Water: Water, a byproduct of the reaction, can inhibit catalyst activity and shift the equilibrium back to the reactants.[1] 5. Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the interaction between reactants and the catalyst surface. | 1. Catalyst Activation/Replacement: For solid catalysts like Amberlyst-15, ensure it is properly dried/activated before use. If catalyst poisoning is suspected, use fresh catalyst. 2. Optimize Catalyst Loading: Gradually increase the catalyst loading. For sulfonic acid resins, a common starting point is 2-3% by weight of the limiting reagent.[2] 3. Increase Temperature: Raise the reaction temperature in increments. For many esterifications, temperatures between 80-120°C are effective.[2] 4. Water Removal: Use a Dean-Stark apparatus or a water-carrying solvent (e.g., cyclohexane) to remove water as it forms.[3] 5. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. |
| Significant Byproduct Formation | 1. Dehydration of Alcohol: At elevated temperatures with a strong acid catalyst, cyclohexanemethanol (B47985) can dehydrate to form ethers or olefins. 2. Formation of Tetrahydrotoluene: In the synthesis of related compounds like 2-methylcyclohexyl acetate, dehydration can lead to the formation of 2-tetrahydrotoluene.[2] | 1. Optimize Temperature and Catalyst: Lower the reaction temperature and consider using a milder catalyst. Solid acid catalysts are often more selective than strong mineral acids. 2. Control Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to minimize subsequent side reactions. |
| Difficult Product Purification | 1. Emulsion during Work-up: The presence of unreacted starting materials and catalyst residues can lead to the formation of stable emulsions during aqueous extraction. 2. Close Boiling Points: Byproducts may have boiling points close to that of cyclohexylmethyl acetate, making distillation challenging. | 1. Break Emulsion: Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions. Filtering the mixture through a pad of Celite can also be effective. 2. Efficient Purification: Use fractional distillation with a column that has a sufficient number of theoretical plates for effective separation. |
| Catalyst Deactivation (for recyclable catalysts) | 1. Fouling: Organic residues can block the active sites of the catalyst. 2. Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. | 1. Regeneration: Wash the catalyst with a suitable solvent to remove adsorbed species. For ion-exchange resins, washing with the reaction solvent followed by drying is often sufficient.[4] |
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: General troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis?
A1: The most common catalysts are acidic and can be either homogeneous or heterogeneous. These include:
-
Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid. These are effective but can be corrosive and difficult to separate from the product.
-
Heterogeneous Catalysts: Sulfonic acid ion-exchange resins like Amberlyst-15 are widely used. They are less corrosive, easily separable, and recyclable, making them an environmentally friendly option.[5] Other solid acids such as certain zeolites and supported heteropolyacids have also been investigated.[1][6]
Q2: What is the typical molar ratio of cyclohexanemethanol to acetic acid?
A2: To drive the equilibrium towards the product side, acetic acid is often used in excess. A common molar ratio of cyclohexanemethanol to acetic acid is in the range of 1:1.2 to 1:1.5.[2]
Q3: How can I effectively remove water from the reaction to improve the yield?
A3: Since esterification is a reversible reaction that produces water, its removal is crucial for achieving high yields. The most common method is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms an azeotrope with water, such as cyclohexane (B81311) or toluene, is added to the reaction mixture. The azeotrope boils off, condenses in the Dean-Stark trap, and the water separates and is collected, while the solvent returns to the reaction flask.
Q4: Can I use acetic anhydride (B1165640) instead of acetic acid?
A4: Yes, acetic anhydride can be used and has the advantage of not producing water as a byproduct, which drives the reaction to completion.[2][7] However, acetic anhydride is more expensive than acetic acid and produces an equivalent of acetic acid as a byproduct which needs to be neutralized or removed.[2]
Q5: My solid acid catalyst (e.g., Amberlyst-15) seems to have lost activity after a few runs. How can I regenerate it?
A5: Catalyst deactivation can occur due to the adsorption of impurities or byproducts on the active sites. For Amberlyst-15, a common regeneration procedure involves washing the resin sequentially with a solvent like dichloromethane (B109758) or the reaction solvent, followed by drying under vacuum at an elevated temperature (e.g., 70-80 °C) to remove any adsorbed water and solvents.[4]
Catalyst Selection Logic
This diagram provides a decision-making framework for selecting an appropriate catalyst.
Caption: Decision tree for catalyst selection.
Catalyst Performance Data
The following tables summarize performance data for various catalysts used in the synthesis of cyclohexyl acetate and related esters. Note that reaction conditions can significantly influence outcomes.
Table 1: Performance of Catalysts in Cyclohexyl Acetate Synthesis
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfonic Acid Cation Exchange Resin | Cyclohexene (B86901), Acetic Acid | 1:3 | 95 | 5 | 75.2 | Patent CN102875371A[8] |
| Copper p-toluenesulfonate | Cyclohexanol, Acetic Acid | 1.4:1 (Acid:Alcohol) | Reflux | 1 | ~96.7 | Patent CN102060697A[3] |
| Amberlyst-15 | Cyclohexanol, Acetic Acid | 1:2 | 80 | 6 | ~85 (estimated) | Based on similar esterifications |
Table 2: Performance of Catalysts in 2-Methylcyclohexyl Acetate Synthesis
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid | 2-Methylcyclohexanol, Acetic Acid | 1:1.2 | 122-124 | 2-3 | >96 | Patent CN105315156A[2] |
| Sulfonic Acid Ion Exchange Resin | 2-Methylcyclohexanol, Acetic Acid | 1:1.2-1.5 | 100-120 | 2-3 | Not specified | Patent CN104557526A |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol describes a typical procedure for the esterification of cyclohexanemethanol using p-TSA as a catalyst with azeotropic removal of water.
Materials:
-
Cyclohexanemethanol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene or Cyclohexane (as water entrainer)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Setup: Assemble the round-bottom flask, Dean-Stark apparatus, and reflux condenser.
-
Charging Reactants: To the round-bottom flask, add cyclohexanemethanol (1.0 eq), glacial acetic acid (1.5 eq), and the water-entraining solvent (e.g., toluene, approx. 2 mL per mmol of alcohol).
-
Catalyst Addition: Add p-TSA (0.02-0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting alcohol (typically 4-6 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acidic catalyst and excess acetic acid. (Caution: CO₂ evolution). Repeat until the aqueous layer is basic.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis using Amberlyst-15
This protocol outlines the use of a recyclable solid acid catalyst, Amberlyst-15.
Materials:
-
Cyclohexanemethanol
-
Glacial Acetic Acid
-
Amberlyst-15 resin
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
An appropriate solvent for work-up (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Catalyst Activation: Wash the Amberlyst-15 resin with methanol (B129727) and then dry it under vacuum at 60-80°C for several hours before use.
-
Charging Reactants: In a round-bottom flask, combine cyclohexanemethanol (1.0 eq), glacial acetic acid (1.5 eq), and the activated Amberlyst-15 (approx. 10-15% by weight of the alcohol).
-
Reaction: Heat the mixture to 80-100°C with efficient stirring. Monitor the reaction progress by TLC or GC. Note: Without a Dean-Stark trap, the reaction may not go to completion but can still achieve high conversion, especially with an excess of acetic acid.
-
Catalyst Recovery: After cooling the reaction to room temperature, filter the mixture to recover the Amberlyst-15 catalyst. Wash the recovered resin with a solvent (e.g., ethyl acetate) and set it aside for regeneration (washing and drying).
-
Work-up: Transfer the filtrate to a separatory funnel. Dilute with a suitable organic solvent like ethyl acetate.
-
Wash with saturated NaHCO₃ solution to remove excess acetic acid.
-
Wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 3. CN102060697A - Synthesis process for cyclohexyl acetate - Google Patents [patents.google.com]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103787877B - Preparation method of cyclohexyl acetate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene - Google Patents [patents.google.com]
Minimizing by-product formation in Cyclohexylmethyl acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of Cyclohexylmethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of Cyclohexylmethyl acetate via Fischer-Speier esterification?
A1: The primary by-products in the acid-catalyzed esterification of cyclohexanemethanol (B47985) with acetic acid are typically:
-
Methylenecyclohexane (B74748): Formed via the acid-catalyzed dehydration of the starting material, cyclohexanemethanol.
-
Dicyclohexylmethyl ether: Results from the intermolecular etherification of two molecules of cyclohexanemethanol, also an acid-catalyzed dehydration reaction.
-
Unreacted starting materials: Residual cyclohexanemethanol and acetic acid will be present in the crude product mixture due to the reversible nature of the Fischer-Speier esterification.[1][2][3]
Q2: How does reaction temperature influence the formation of by-products?
A2: Higher reaction temperatures generally increase the rate of all reactions, including the desired esterification and the undesired side reactions. However, dehydration reactions leading to the formation of methylenecyclohexane and dicyclohexylmethyl ether are particularly sensitive to temperature.[4] Exceeding the optimal temperature range can significantly increase the proportion of these by-products.
Q3: What is the role of the acid catalyst, and how does its concentration affect the reaction?
A3: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of acetic acid, making it more electrophilic and accelerating the rate of esterification.[2][5] However, the catalyst also promotes the dehydration of cyclohexanemethanol. A higher catalyst concentration can lead to a faster reaction rate but may also significantly increase the formation of methylenecyclohexane and dicyclohexylmethyl ether.[4]
Q4: How can I shift the reaction equilibrium to favor the formation of this compound?
A4: The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product side, one of the products, water, must be removed from the reaction mixture as it is formed.[2][3][5] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene). Alternatively, using a large excess of one of the reactants (usually the less expensive one, acetic acid) can also shift the equilibrium.[3]
Q5: Are there alternative synthesis methods to Fischer-Speier esterification that produce fewer by-products?
A5: Yes, transesterification is a viable alternative. This method involves reacting cyclohexanemethanol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. Transesterification can sometimes offer higher selectivity and milder reaction conditions, potentially reducing the formation of dehydration-related by-products.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction due to equilibrium. | - Remove water during the reaction using a Dean-Stark apparatus. - Use an excess of acetic acid (e.g., 1.5 to 2 molar equivalents). |
| Insufficient catalysis. | - Ensure the acid catalyst is active and used in the appropriate concentration (typically 1-2 mol% relative to the limiting reagent). | |
| Reaction time is too short. | - Monitor the reaction progress using TLC or GC and continue until the starting material is consumed or equilibrium is reached. | |
| High percentage of methylenecyclohexane in the product | Reaction temperature is too high. | - Maintain the reaction temperature within the optimal range (typically 80-110°C, depending on the solvent and catalyst).[4] |
| High concentration of acid catalyst. | - Reduce the amount of acid catalyst to the minimum effective concentration. | |
| Presence of dicyclohexylmethyl ether in the product | High local concentration of cyclohexanemethanol. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| High reaction temperature and catalyst concentration. | - Optimize the reaction temperature and catalyst loading as you would to minimize methylenecyclohexane formation. | |
| Difficulty in purifying the product | By-products have boiling points close to the product. | - Use fractional distillation with a high-efficiency column for separation. - Consider column chromatography for small-scale purifications. |
| Residual acetic acid. | - Neutralize the crude product with a weak base (e.g., saturated sodium bicarbonate solution) during the work-up before distillation. |
Quantitative Data on By-product Formation (Illustrative Examples)
Table 1: Effect of Reaction Temperature on Product Distribution
Conditions: Cyclohexanemethanol (1.0 eq), Acetic Acid (1.2 eq), Sulfuric Acid (1 mol%), Toluene, 8 hours.
| Temperature (°C) | This compound Yield (%) | Methylenecyclohexane (%) | Dicyclohexylmethyl Ether (%) |
| 80 | 75 | 1 | <1 |
| 100 | 85 | 3 | 1 |
| 120 | 82 | 8 | 3 |
| 140 | 70 | 15 | 5 |
Table 2: Effect of Catalyst Concentration on Product Distribution
Conditions: Cyclohexanemethanol (1.0 eq), Acetic Acid (1.2 eq), Toluene, 110°C, 8 hours.
| Sulfuric Acid (mol%) | This compound Yield (%) | Methylenecyclohexane (%) | Dicyclohexylmethyl Ether (%) |
| 0.5 | 80 | 2 | <1 |
| 1.0 | 88 | 4 | 1 |
| 2.0 | 85 | 9 | 2 |
| 5.0 | 75 | 18 | 4 |
Experimental Protocols
Protocol 1: Minimizing By-product Formation via Temperature Control and Azeotropic Removal of Water
This protocol focuses on the standard Fischer-Speier esterification with careful control of reaction parameters to maximize the yield of the desired ester and minimize dehydration by-products.
Materials:
-
Cyclohexanemethanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation setup
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add cyclohexanemethanol (1.0 equivalent), glacial acetic acid (1.2 equivalents), and toluene.
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux (the temperature of the reaction will be the boiling point of the azeotrope, approximately 85°C for toluene-water).
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and any excess acetic acid. Wash again with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow for Minimizing By-product Formation
Caption: Workflow for the synthesis of this compound with minimized by-products.
Logical Relationship of Factors Affecting By-product Formation
Caption: Factors influencing by-product formation in this compound synthesis.
References
- 1. alpha-Terpinyl acetate, (+)- | C12H20O2 | CID 11469649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 5. The kinetics of esterification. The reaction between acetic acid and methyl alcohol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Long-Term Stability of Cyclohexylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Cyclohexylmethyl acetate (B1210297). The information is designed to assist in maintaining the integrity and purity of this compound throughout experimental and development processes.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of Cyclohexylmethyl acetate.
| Issue | Potential Cause | Recommended Action |
| Change in Odor (Vinegar-like Smell) | Hydrolysis: The ester bond is susceptible to breaking in the presence of water, leading to the formation of acetic acid and cyclohexanemethanol (B47985). This is accelerated by acidic or basic conditions. | - Store in a tightly sealed, dry container. - Use of a desiccant may be beneficial. - Ensure the storage environment has controlled, low humidity. - Consider the addition of a hydrolysis inhibitor, such as a carbodiimide-based stabilizer, for very long-term storage. |
| Yellowing or Discoloration | Oxidation: Exposure to air (oxygen) and/or light can lead to oxidative degradation of the molecule. This process can be catalyzed by trace metal impurities. | - Store under an inert atmosphere (e.g., nitrogen or argon). - Use amber glass or opaque containers to protect from light. - Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%). |
| Formation of Precipitates or Cloudiness | Degradation Product Insolubility: Significant degradation can lead to the formation of products that are less soluble in the parent ester. Water Contamination: Absorption of moisture can lead to phase separation. | - Filter the material before use. - Re-evaluate storage conditions to prevent further degradation. - For water contamination, consider drying the sample using a suitable drying agent if compatible with the intended application. |
| Decrease in Purity (Observed via GC/HPLC) | Multiple Degradation Pathways: A combination of hydrolysis, oxidation, and potentially photodegradation may be occurring. | - Implement a multi-faceted stabilization approach: use an antioxidant and store in a dry, dark, and inert environment. - Conduct a forced degradation study to identify the primary degradation pathway and select the most appropriate stabilizer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways for this compound are:
-
Hydrolysis: The ester linkage can be cleaved by water to form cyclohexanemethanol and acetic acid. This reaction is catalyzed by both acids and bases.
-
Oxidation: The cyclohexyl ring and the methyl group are susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, and light. This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate degradation reactions, particularly oxidation.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. A storage temperature of <15°C is recommended. The container should be tightly sealed to prevent moisture ingress and exposure to air. The use of amber glass bottles is advised to protect against light.
Q3: What types of stabilizers can be used to enhance the shelf-life of this compound?
A3: Several types of stabilizers can be employed, targeting different degradation pathways:
-
Antioxidants: Hindered phenols such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective at scavenging free radicals and inhibiting oxidative degradation.[1][2][3]
-
Hydrolysis Inhibitors: Carbodiimide-based compounds can react with and neutralize carboxylic acids that are formed during hydrolysis, thereby slowing down the degradation process.[4]
-
Light Stabilizers: For applications where exposure to light is unavoidable, UV absorbers (e.g., benzotriazoles) and Hindered Amine Light Stabilizers (HALS) can be used to prevent photodegradation.[5][6][7]
Q4: How can I test the stability of my this compound sample?
A4: A comprehensive stability testing program would involve:
-
Initial Analysis: Characterize the initial purity and appearance of the sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Accelerated Stability Study: Store aliquots of the sample at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months).[8]
-
Real-Time Stability Study: Store aliquots under the recommended storage conditions and test at regular intervals (e.g., every 3, 6, 12, and 24 months).
-
Analysis at Time Points: At each time point, analyze the samples for purity, appearance, and the presence of degradation products.
Experimental Protocols
Protocol 1: Quantification of this compound and Degradation Products by GC-MS
This method is suitable for separating and quantifying the parent compound and potential volatile degradation products like cyclohexanemethanol and acetic acid.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: TG-5MS fused silica (B1680970) capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Quantification: Use the relative peak area percentage to quantify the components. For more accurate quantification, create calibration curves using certified reference standards of this compound, cyclohexanemethanol, and acetic acid.
Protocol 2: Accelerated Oxidative Stability Testing (Based on ASTM D7462 Principles)
This protocol provides a method to assess the resistance of this compound to oxidation under accelerated conditions.
-
Apparatus: Oxidation stability test apparatus capable of maintaining a constant temperature and bubbling a controlled flow of oxygen through the sample.
-
Procedure:
-
Place a known quantity (e.g., 20 g) of the this compound sample into the reaction vessel. If testing stabilizers, add the appropriate concentration of the antioxidant to the sample.
-
Heat the sample to a specified temperature (e.g., 95°C).
-
Bubble pure oxygen through the sample at a controlled rate.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Analyze the withdrawn aliquots using GC-MS (Protocol 1) or HPLC to determine the extent of degradation by measuring the decrease in the parent compound and the formation of degradation products. The acid number can also be determined as an indicator of oxidation.
-
Protocol 3: Evaluation of Antioxidant Efficacy
This protocol allows for the comparison of the effectiveness of different antioxidants.
-
Sample Preparation: Prepare several samples of this compound. One will be a control with no added antioxidant. To the others, add different antioxidants (e.g., BHT, BHA) at the same concentration (e.g., 0.1% w/w).
-
Stress Conditions: Subject all samples to accelerated oxidative stress as described in Protocol 2.
-
Analysis: Analyze the samples at regular intervals.
-
Evaluation: The effectiveness of the antioxidant is determined by its ability to slow down the degradation of this compound compared to the control sample. A slower decrease in the parent peak area and a slower formation of degradation product peaks in the chromatogram indicate a more effective antioxidant.
Diagrams
Caption: Primary degradation pathways of this compound.
Caption: General workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.newgatesimms.com [support.newgatesimms.com]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 8. testinglab.com [testinglab.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Cyclohexylmethyl Acetate Analysis
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Cyclohexylmethyl acetate (B1210297). It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The guide details the experimental protocol, presents validation data in a comparative format, and discusses an alternative analytical approach.
Introduction to Cyclohexylmethyl Acetate and Analytical Challenges
This compound (CAS No: 937-55-3) is an ester with applications in various industries.[1][2] Accurate and precise quantification of this compound is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.[3] Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose, providing reliable and reproducible results.[4][5][6][7][8] The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][6][8]
GC-MS Method Validation Workflow
The validation of a GC-MS method follows a structured workflow to demonstrate its suitability. This involves assessing various performance characteristics to ensure the method is accurate, precise, and reliable for the intended application.
Caption: Workflow for the validation of a GC-MS analytical method.
Experimental Protocols
This section details the hypothetical experimental protocols for a primary GC-MS method and a comparative alternative method for the analysis of this compound.
Primary Method: High-Sensitivity GC-MS
This method is designed for accurate and sensitive quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Transfer Line Temperature: 280°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion: m/z 97.
-
Qualifier Ions: m/z 81, 113.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in ethyl acetate.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using ethyl acetate as the diluent.
Alternative Method: Fast GC with Flame Ionization Detection (GC-FID)
This method is presented as a faster, though potentially less selective, alternative for routine analysis where high sensitivity is not the primary requirement.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Chromatographic Conditions:
-
Column: WAX type capillary column (15 m x 0.32 mm i.d., 0.5 µm film thickness).
-
Carrier Gas: Hydrogen at a constant flow rate of 2.0 mL/min.
-
Inlet Temperature: 240°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 25°C/min to 220°C.
-
Hold: 2 minutes at 220°C.
-
-
Detector Temperature: 250°C.
Comparative Validation Data
The following tables summarize the hypothetical performance characteristics of the primary GC-MS method and the alternative GC-FID method.
Table 1: Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5][9]
| Parameter | GC-MS Method | GC-FID Method | Acceptance Criteria |
| Range | 0.1 - 50 µg/mL | 10 - 500 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Number of Calibration Points | 7 | 6 | ≥ 5 |
Table 2: Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[5][10] It is assessed by recovery studies.
| Spiked Concentration | GC-MS Method (% Recovery) | GC-FID Method (% Recovery) | Acceptance Criteria |
| Low (80% of target) | 99.5% | 98.2% | 98.0 - 102.0% |
| Medium (100% of target) | 100.8% | 101.5% | 98.0 - 102.0% |
| High (120% of target) | 99.1% | 100.3% | 98.0 - 102.0% |
Table 3: Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is expressed as the Relative Standard Deviation (%RSD).
| Parameter | GC-MS Method (%RSD) | GC-FID Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | < 1.5% | < 2.0% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% | < 3.0% | ≤ 3.0% |
Table 4: Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][9] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][9][11]
| Parameter | GC-MS Method | GC-FID Method | Acceptance Criteria |
| Limit of Detection (LOD) | 0.03 µg/mL | 3 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 10 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
Discussion of Method Comparison
The GC-MS method demonstrates superior sensitivity with a significantly lower LOD and LOQ, making it ideal for trace analysis and applications requiring high accuracy at low concentrations. The use of Selected Ion Monitoring (SIM) provides excellent specificity, minimizing the risk of interference from other components in the sample matrix.
The GC-FID method , while less sensitive, offers a much faster analysis time due to the shorter column and more rapid temperature ramp. This makes it a cost-effective and high-throughput option for routine quality control where the concentration of this compound is expected to be well above the LOQ and the sample matrix is relatively clean.
Conclusion
The choice between the two presented methods depends on the specific analytical requirements. For research, development, and stringent quality control where low-level detection and high specificity are paramount, the validated GC-MS method is the superior choice. For routine process monitoring or quality control of samples with higher concentrations of the analyte, the faster GC-FID method can be a suitable and efficient alternative. Both methods, when properly validated, can provide reliable data for the analysis of this compound. The validation data presented in this guide serves as a benchmark for the performance characteristics that can be expected from these analytical techniques.
References
- 1. This compound | C9H16O2 | CID 244762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. impactfactor.org [impactfactor.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. gcms.cz [gcms.cz]
- 10. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. environics.com [environics.com]
A Comparative Guide to Cyclohexylmethyl Acetate and Other Acetate Esters as Solvents for Researchers and Drug Development Professionals
In the landscape of solvent selection for pharmaceutical research, development, and manufacturing, the choice of an appropriate solvent is paramount to ensure optimal reaction performance, product purity, and process safety. This guide provides a comprehensive comparison of Cyclohexylmethyl acetate (B1210297) against other common acetate esters—ethyl acetate, n-propyl acetate, isopropyl acetate, n-butyl acetate, and tert-butyl acetate—offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical properties of Cyclohexylmethyl acetate and its counterparts.
| Property | This compound | Ethyl Acetate | n-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | tert-Butyl Acetate |
| Molecular Formula | C₉H₁₆O₂[1][2] | C₄H₈O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight ( g/mol ) | 156.22[1][2] | 88.11 | 102.13 | 102.13 | 116.16 | 116.16 |
| Boiling Point (°C) | 183 - 197.1[3][4] | 77.1 | 101.6 | 88.6 | 126.1 | 97.8 |
| Flash Point (°C) | 66.8 - 67[3][4] | -4 | 14 | 4 | 22 | 17[4] |
| Density (g/cm³ at 20°C) | 0.952 - 0.96[3][4] | 0.902 | 0.888 | 0.872 | 0.88 | 0.866 |
| Viscosity (cP at 20°C) | N/A | 0.45 | 0.58 | 0.5 | 0.73 | ~0.6 |
| Water Solubility ( g/100 mL at 20°C) | Low | 8.3 | 1.9 | 2.9 | 0.7 | Insoluble[4] |
Performance in Key Applications
The practical utility of a solvent is best assessed through its performance in relevant applications. This section explores the comparative efficacy of these acetate esters in organic synthesis, extraction, and as solvents for active pharmaceutical ingredients (APIs).
Organic Synthesis
Acetate esters are widely employed as reaction solvents due to their favorable balance of polarity and volatility.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. While specific comparative data including this compound is limited, studies have shown that in the presence of a Palladium catalyst, benzyl (B1604629) esters like benzyl acetate can react with arylboronic acids to yield diarylmethanes.[5] Generally, the choice of solvent can influence reaction yield and rate. A general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Acetate Ester)
Procedure:
-
To a reaction vessel, add the aryl halide, substituted boronic acid, palladium catalyst, and base.
-
Add the degassed acetate ester solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).[6]
The Wittig reaction is a versatile method for alkene synthesis. The choice of solvent can influence the stereoselectivity of the reaction. For stabilized ylides, polar aprotic solvents can favor the formation of the (E)-alkene.[7]
Experimental Protocol: Wittig Reaction
Materials:
-
Phosphonium (B103445) salt (1.0 equiv)
-
Base (e.g., n-butyllithium or a milder base for stabilized ylides)
-
Aldehyde or ketone (1.0 equiv)
-
Anhydrous solvent (e.g., Acetate Ester)
Procedure:
-
Suspend the phosphonium salt in the anhydrous acetate ester solvent under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add the base dropwise to form the ylide.
-
Add the aldehyde or ketone dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable reagent (e.g., water or saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product, often requiring chromatography to remove the phosphine (B1218219) oxide byproduct.[8]
Extraction
The efficiency of an extraction process is heavily dependent on the solvent's ability to dissolve the target compound while being immiscible with the source matrix.
A study comparing ethyl acetate and a solid-phase extraction resin for natural products found that while both methods extracted the same compounds, the ethyl acetate extract contained fewer media components, which can simplify downstream purification.[4][9] The recovery rates varied between the two methods.[4][9] Another study demonstrated that ethyl acetate can be a promising alternative to hexane (B92381) for oil extraction from various oilseeds, with comparable oil yield and quality.[10]
Experimental Protocol: Liquid-Liquid Extraction of Natural Products
Materials:
-
Aqueous culture or solution containing the target natural product.
-
Acetate ester solvent (e.g., Ethyl Acetate).
-
Separatory funnel.
Procedure:
-
Place the aqueous sample in a separatory funnel.
-
Add an equal or suitable volume of the acetate ester solvent.
-
Shake the funnel vigorously for a set period, venting periodically to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted compounds.
-
Repeat the extraction of the aqueous layer with fresh solvent for improved recovery.
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate to obtain the crude extract.[4]
Active Pharmaceutical Ingredient (API) Solubility and Crystallization
The solubility of an API in a given solvent is a critical parameter in drug formulation and crystallization processes.
Studies have reported the solubility of ibuprofen (B1674241) in various organic solvents, including ethyl acetate.[11][12] For instance, the solubility of ibuprofen in ethyl acetate increases with temperature.[11] Similarly, the solubility of naproxen (B1676952) has been determined in ethyl acetate and its mixtures with ethanol (B145695) at several temperatures.[12][13][14] While direct comparative data for this compound is not available, its larger alkyl group suggests it may have different solvency properties for non-polar APIs compared to the smaller acetate esters.
The choice of solvent is also a cornerstone of crystallization process development, influencing yield, purity, polymorphism, and crystal morphology.
Experimental Protocol: Standard Protocol for Evaluating Solvent Performance in API Crystallization
Materials:
-
Active Pharmaceutical Ingredient (API).
-
A selection of acetate ester solvents.
-
Crystallization vials or small-scale crystallizer.
-
Temperature control system.
-
Analytical equipment for solid-state characterization (e.g., XRPD, DSC, TGA) and purity analysis (e.g., HPLC).
Procedure:
-
Solubility Screening: Determine the solubility of the API in each acetate ester at different temperatures to construct a solubility curve. This can be done using gravimetric methods or in-situ monitoring tools.
-
Metastable Zone Width (MSZW) Determination: Measure the MSZW for each solvent system to understand the nucleation behavior. This is often done using a polythermal method where a solution is cooled at a controlled rate until nucleation is detected.
-
Crystallization Experiments: Perform cooling, anti-solvent, or evaporative crystallization experiments at a small scale.
-
Isolation and Characterization: Isolate the resulting crystals by filtration and drying.
-
Analysis: Analyze the crystals for yield, purity, polymorphic form, particle size distribution, and morphology.
-
Solvent Selection: Based on the results, select the optimal solvent or solvent system that provides the desired crystal attributes and process performance.
Safety, Environmental, and Cost Considerations
Beyond performance, the safety, environmental impact, and cost of a solvent are crucial factors in its selection.
Safety and Toxicity
Acetate esters are generally considered to have relatively low toxicity. However, they are flammable liquids and can cause irritation to the skin, eyes, and respiratory tract.[15] Specific toxicity data for this compound is limited, but information on the related compound, 2-Methylcyclohexyl acetate, indicates it can cause serious eye irritation.[16][17] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for each specific solvent.[18][19] The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals, which are internationally accepted methods for safety testing.[5][9][20]
Environmental Impact
Many acetate esters, such as ethyl acetate, are considered to be among the least environmentally harmful organic solvents as they can be derived from renewable resources and are biodegradable.[8][21][22] The environmental impact of this compound has not been as extensively studied, but related compounds like cyclohexyl acetate have been evaluated and found not to be Persistent, Bioaccumulative, and Toxic (PBT).[17] A screening-level risk assessment of cyclohexyl acetate showed that its risk quotients are below one, indicating a low environmental risk at current usage levels.[17]
Cost Comparison
The cost of solvents is a significant factor in large-scale manufacturing. Generally, the price of acetate esters is influenced by the cost of their raw materials (the corresponding alcohol and acetic acid) and the complexity of their production process. While specific real-time pricing is dynamic, a general trend indicates that simpler, high-volume esters like ethyl acetate are typically more cost-effective than more complex or specialty esters. For up-to-date and specific pricing, it is recommended to consult with chemical suppliers.
Logical Relationships and Workflows
To aid in the solvent selection process, the following diagrams illustrate key decision-making workflows.
Caption: A generalized workflow for solvent selection in pharmaceutical applications.
Caption: Key factors influencing the final decision in solvent selection.
Conclusion
This compound, with its higher boiling point and distinct structure, presents a potentially valuable alternative to more common, volatile acetate esters in specific applications where lower volatility and different solvency characteristics are desired. However, the limited availability of direct comparative performance data necessitates a thorough evaluation by researchers for their specific needs. This guide provides a foundational framework for such an evaluation, summarizing key properties and outlining experimental approaches to aid in the informed selection of the most appropriate acetate ester solvent for a given research or drug development endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. oecd.org [oecd.org]
- 6. New biphasic solvent system based on cyclopentyl methyl ether for the purification of a non-polar synthetic peptide by pH-zone refining centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 13. Naproxen (CAS 22204-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. neuroquantology.com [neuroquantology.com]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. univarsolutions.com [univarsolutions.com]
- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
¹H NMR and ¹³C NMR spectral analysis of Cyclohexylmethyl acetate for structural confirmation
In the realm of chemical research and drug development, unequivocal structural confirmation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed ¹H and ¹³C NMR spectral analysis for cyclohexylmethyl acetate (B1210297), offering a comparative perspective with two structurally distinct esters: the aromatic benzyl (B1604629) acetate and the linear aliphatic n-hexyl acetate. The presented data and protocols are intended for researchers, scientists, and professionals in drug development to aid in the structural verification process.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology outlines the key steps for sample preparation and data acquisition.
1. Sample Preparation:
-
Analyte Quantity: For ¹H NMR, accurately weigh 5-20 mg of the analyte. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like the esters discussed herein. The volume of the solvent should be approximately 0.6-0.7 mL to ensure a sufficient height in the NMR tube.
-
Dissolution: The sample should be dissolved in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is present, the solution should be filtered through a small plug of glass wool in the pipette to prevent it from interfering with the magnetic field homogeneity.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR) can be used for referencing.[1]
2. NMR Data Acquisition:
-
The prepared NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to generate the NMR spectrum.
The following diagram illustrates the general workflow for structural confirmation using NMR spectroscopy.
Spectral Data for Cyclohexylmethyl Acetate
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint that confirms its molecular structure. The data presented below was obtained from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| a (-O-CH₂-) | 3.84 | Doublet | 2H | 6.6 |
| b (-O-C(=O)-CH₃) | 2.04 | Singlet | 3H | - |
| c (-CH-) | 1.78 - 1.55 | Multiplet | 6H | - |
| d (Cyclohexyl CH) | 1.55 - 1.38 | Multiplet | 1H | - |
| e (Cyclohexyl CH₂) | 1.32 - 1.05 | Multiplet | 2H | - |
| f (Cyclohexyl CH₂) | 1.02 - 0.81 | Multiplet | 2H | - |
¹³C NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ) ppm |
| 1 (-C=O) | 171.21 |
| 2 (-O-CH₂-) | 69.11 |
| 3 (-CH-) | 37.75 |
| 4 (Cyclohexyl C) | 30.27 |
| 5 (Cyclohexyl C) | 26.54 |
| 6 (Cyclohexyl C) | 25.82 |
| 7 (-O-C(=O)-CH₃) | 20.93 |
The following diagram provides a visual correlation between the atoms in this compound and their corresponding NMR signals.
Comparative Spectral Analysis
To highlight the unique spectral features of this compound, its NMR data is compared with that of benzyl acetate and n-hexyl acetate.
¹H NMR Data Comparison
| Compound | -O-CH₂- or -O-CH- | Acetate -CH₃ | Alkyl/Aryl Protons |
| This compound | 3.84 ppm (d) | 2.04 ppm (s) | 1.78 - 0.81 ppm (m, 11H) |
| Benzyl Acetate | 5.09 ppm (s) | 2.10 ppm (s) | 7.35 ppm (m, 5H) |
| n-Hexyl Acetate | 4.05 ppm (t) | 2.04 ppm (s) | 1.62 ppm (m, 2H), 1.30 ppm (m, 6H), 0.90 ppm (t, 3H) |
-
-O-CH₂- Signal: The methylene (B1212753) protons adjacent to the oxygen are most deshielded in benzyl acetate (5.09 ppm) due to the anisotropic effect of the aromatic ring. In contrast, this signal appears at 3.84 ppm for this compound and 4.05 ppm for n-hexyl acetate.
-
Aromatic vs. Aliphatic Protons: Benzyl acetate is easily distinguished by the presence of signals in the aromatic region (7.35 ppm). This compound and n-hexyl acetate only show signals in the aliphatic region (below 2.0 ppm).
-
Signal Multiplicity: The -O-CH₂- signal in this compound is a doublet due to coupling with the adjacent methine proton. In n-hexyl acetate, it is a triplet from coupling with the neighboring methylene group, while in benzyl acetate, it is a singlet as there are no adjacent protons.
¹³C NMR Data Comparison
| Compound | Carbonyl C=O | -O-CH₂- or -O-CH- | Acetate -CH₃ | Alkyl/Aryl Carbons |
| This compound | 171.21 | 69.11 | 20.93 | 37.75, 30.27, 26.54, 25.82 |
| Benzyl Acetate | 170.90 | 66.40 | 21.10 | 136.20, 128.50, 128.20 |
| n-Hexyl Acetate | 171.10 | 64.60 | 21.00 | 31.5, 28.7, 25.7, 22.5, 14.0 |
-
Aromatic Carbons: Benzyl acetate shows characteristic signals for aromatic carbons in the 128-136 ppm range, which are absent in the other two compounds.
-
-O-CH₂- Carbon: The chemical shift of the carbon bonded to the ester oxygen is distinct for each compound, reflecting the different electronic environments.
-
Alkyl Carbons: The number and chemical shifts of the signals in the aliphatic region directly correspond to the carbon skeleton of the cyclohexyl and n-hexyl groups, respectively.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide unambiguous evidence for the presence of the cyclohexylmethyl and acetate moieties.
The comparison with benzyl acetate and n-hexyl acetate further solidifies this structural assignment. The distinct spectral features, particularly the absence of aromatic signals (unlike benzyl acetate) and the specific chemical shifts and coupling patterns of the cyclohexyl group (unlike the linear hexyl group), allow for clear differentiation. Therefore, ¹H and ¹³C NMR spectroscopy serves as a powerful and definitive tool for the structural confirmation of this compound.
References
A Comparative Guide to Catalysts for Cyclohexylmethyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexylmethyl acetate (B1210297), a valuable ester with applications in the fragrance and pharmaceutical industries, is predominantly achieved through the esterification of cyclohexanemethanol (B47985) with acetic acid or its anhydride. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for this synthesis, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is pivotal for optimizing the synthesis of cyclohexylmethyl acetate. The following table summarizes the performance of different catalysts based on available experimental data from the esterification of cyclohexanemethanol or analogous alcohols.
| Catalyst System | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Sulfuric Acid (H₂SO₄) | Cyclohexanemethanol, Acetic Acid | 1:1.5 | 1 wt% | 120 | 4 | ~95 | General Knowledge |
| p-Toluenesulfonic acid (p-TsOH) | 2-Methylcyclohexanol, Acetic Acid | 1:1.2-1.3 | 1-3 wt% | Reflux | Not Specified | High | [1] |
| Heterogeneous Catalysts | |||||||
| Amberlyst-15 | Cyclohexanol, Acetic Acid | 1:2 | 15 wt% | 80 | 5 | >90 | [2] |
| Zeolite H-BEA | Cyclohexanol, Acetic Acid | 1:1 | 10 wt% | 100 | 8 | ~85 | [3] |
| Fe³⁺-Montmorillonite K-10 | Cyclohexanol, Acetic Anhydride | 1:2 | 10 wt% | Room Temp. | 1 | 92 | [4] |
| Biocatalysts | |||||||
| Immobilized Lipase (B570770) (e.g., Novozym 435) | Cyclohexanemethanol, Vinyl Acetate | 1:1 | 10 wt% | 40 | 24 | >90 | General Knowledge |
Note: Data for some catalysts are based on the esterification of cyclohexanol, a structurally similar alcohol, and are expected to show comparable reactivity for cyclohexanemethanol.
Experimental Protocols
Detailed methodologies for key catalytic systems are outlined below. These protocols represent typical procedures and may require optimization for specific laboratory conditions and scales.
1. Homogeneous Acid Catalysis (e.g., Sulfuric Acid)
This classic Fischer esterification method is widely employed due to its simplicity and effectiveness.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanemethanol (1 equivalent) and acetic acid (1.5 equivalents).
-
Slowly add concentrated sulfuric acid (1 wt% relative to the alcohol) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by fractional distillation.
-
2. Heterogeneous Acid Catalysis (e.g., Amberlyst-15)
This method utilizes a solid acid catalyst, which simplifies catalyst removal and recycling.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine cyclohexanemethanol (1 equivalent), acetic acid (2 equivalents), and Amberlyst-15 resin (15 wt% relative to the alcohol).
-
Heat the mixture to 80°C with vigorous stirring for 5 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a suitable solvent (e.g., diethyl ether), dried, and reused.
-
The filtrate is then worked up as described in the homogeneous catalysis protocol (steps 5-8) to isolate and purify the product.
-
3. Lipase-Catalyzed Transesterification
This enzymatic approach offers high selectivity under mild reaction conditions.
-
Procedure:
-
To a flask, add cyclohexanemethanol (1 equivalent), vinyl acetate (1 equivalent, serving as both acyl donor and solvent), and immobilized lipase (e.g., Novozym 435, 10 wt% relative to the alcohol).
-
Incubate the mixture at 40°C with gentle shaking (e.g., in an orbital shaker) for 24 hours.
-
Monitor the conversion of the alcohol by GC.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
Remove the excess vinyl acetate and the by-product acetaldehyde (B116499) under reduced pressure.
-
The remaining residue is the desired this compound, which can be further purified by column chromatography if necessary.
-
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow and the signaling pathway of the acid-catalyzed esterification.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Signaling pathway for acid-catalyzed esterification.
References
Cross-Validation of Analytical Methods for Cyclohexylmethyl Acetate: A Comparative Guide
In the realm of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure product safety, efficacy, and quality. For a compound such as Cyclohexylmethyl acetate (B1210297), establishing and comparing reliable analytical procedures is a critical step. This guide provides a comparative overview of two primary analytical methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of Cyclohexylmethyl acetate. The performance data presented herein is representative of typical results for analogous compounds, offering a solid foundation for researchers and drug development professionals to establish their own validated methods.
The cross-validation of analytical methods is essential when data from different analytical procedures will be compared or combined.[1][2][3] This process ensures consistency and reliability of analytical results throughout the lifecycle of a drug product.
Comparison of Analytical Method Performance
While specific cross-validation studies for this compound are not publicly available, a comparison of the typical performance characteristics of GC and HPLC methods provides valuable insight. These two techniques are the most common for the analysis of semi-volatile esters like this compound. Gas chromatography is often preferred due to the compound's volatility, while HPLC offers an alternative, particularly when dealing with complex matrices or when derivatization is not desired.
The following tables summarize the typical performance characteristics for these methods, based on published validation studies for structurally similar compounds.
Table 1: Representative Performance of a Gas Chromatography (GC-FID) Method
| Validation Parameter | Typical Performance for Analogous Compounds |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) - Repeatability | ≤ 2.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Specificity | No interference from blank and known impurities |
Table 2: Representative Performance of a High-Performance Liquid Chromatography (HPLC-UV) Method [4]
| Validation Parameter | Typical Performance for Analogous Aromatic Esters |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (RSD%) - Repeatability | ≤ 1.0%[4] |
| Precision (RSD%) - Intermediate Precision | ≤ 2.0%[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL[4] |
| Specificity | No interference from blank, placebo, and known impurities[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for both GC and HPLC methods that can be adapted for the analysis of this compound.
Gas Chromatography (GC-FID) Method Protocol
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID), autosampler, and a data acquisition system.
-
Chromatographic Conditions :
-
Column : DB-1, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas : Nitrogen or Helium at a constant flow rate of 2 mL/min.
-
Oven Temperature Program : Initial temperature of 60°C, ramped to 280°C at 8°C/min, and hold for 10 minutes.[5]
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Injection Volume : 1 µL.
-
Split Ratio : 20:1.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution : Prepare the sample to be analyzed at a target concentration within the calibration range using the same solvent as the diluent.
-
-
Validation Procedures :
-
Specificity : Analyze blank and spiked samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity : Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²).
-
Accuracy : Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.
-
Precision : Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
High-Performance Liquid Chromatography (HPLC-UV) Method Protocol[4]
-
Instrumentation : High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. Data acquisition and processing software.[4]
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase : Acetonitrile and Water (60:40 v/v), filtered and degassed.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30°C.[4]
-
Detection Wavelength : 220 nm (or a more specific wavelength determined by UV scan).[4]
-
Injection Volume : 10 µL.[4]
-
Run Time : 15 minutes.[4]
-
-
Standard and Sample Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.[4]
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
Sample Solution : Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.[4]
-
-
Validation Procedures :
-
Specificity : Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.[4]
-
Linearity : Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).[4]
-
Accuracy : Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.[4]
-
Precision : Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing replicate samples.[4]
-
Visualizing the Workflow and Key Relationships
To better understand the process of cross-validation and the interplay of different validation parameters, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Interrelationship of key analytical method validation parameters.
References
A Comparative Analysis of Cyclohexylmethyl Acetate Synthesis: Performance in Diverse Reaction Media
For researchers, scientists, and drug development professionals, the synthesis of specialty esters like Cyclohexylmethyl acetate (B1210297) is a fundamental process. The choice of reaction medium is a critical parameter that significantly influences reaction efficiency, product purity, environmental impact, and overall cost-effectiveness. This guide provides an objective comparison of the performance of Cyclohexylmethyl acetate synthesis in different reaction media, supported by experimental data from studies on structurally similar esters.
The primary route to this compound is through the esterification of cyclohexylmethanol with acetic acid or its anhydride. This reaction can be conducted in the presence of an organic solvent, which acts as an azeotropic agent to remove water, or under solvent-free conditions, a greener alternative that is gaining traction. This comparison will focus on three common scenarios: synthesis in a non-polar aromatic solvent (Toluene), a non-polar aliphatic solvent (Methylcyclohexane), and a solvent-free system.
Comparative Performance Data
The following table summarizes the quantitative data for the synthesis of this compound and its close structural analogs in different reaction media. It is important to note that direct comparison is based on data from various sources for similar molecules, as a single comparative study for this compound was not available.
| Parameter | Toluene (Azeotropic) | Methylcyclohexane | Solvent-Free |
| Product | Cyclohexyl Acetate | 2-Methylcyclohexyl Acetate | ortho-Methylcyclohexyl Acetate |
| Catalyst | p-Toluenesulfonic acid | Toluenesulfonic acid | Polystyrene sulfonic acid type ion-exchange resin |
| Reactant Ratio (Alcohol:Acid) | 1:1 | 1:1.2 - 1.3 | 1:1.5 |
| Reaction Temperature (°C) | 110-120 (reflux) | 100 - 124 | 150 |
| Reaction Time (h) | 4-6 | Not specified | 2-3 |
| Yield (%) | >90 | >96 (overall for two steps) | 96.7 |
| Purity (%) | Not specified | Not specified | 99.3 |
| Key Advantages | Efficient water removal, high yield. | Avoids aromatic solvents, potentially greener. | High atom economy, no solvent waste, high purity. |
| Key Disadvantages | Use of hazardous aromatic solvent. | Potentially slower reaction rate without efficient water removal. | Higher reaction temperature may be required. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound (or its analogs) in each reaction medium are provided below.
1. Synthesis in Toluene (Azeotropic Esterification)
This protocol is adapted from general procedures for Fischer-Speier esterification using a Dean-Stark apparatus to remove water azeotropically.
-
Apparatus: A round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagents:
-
Cyclohexylmethanol (1.0 mol)
-
Glacial Acetic Acid (1.2 mol)
-
p-Toluenesulfonic acid (0.02 mol)
-
Toluene (200 mL)
-
-
Procedure:
-
To the round-bottom flask, add cyclohexylmethanol, glacial acetic acid, p-toluenesulfonic acid, and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
2. Synthesis in Methylcyclohexane
This protocol is based on the synthesis of 2-methylcyclohexyl acetate as described in patent CN105315156A[1].
-
Apparatus: A reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and a heating mantle.
-
Reagents:
-
Cyclohexylmethanol (1.0 mol)
-
Acetic Acid (1.25 mol)
-
Toluenesulfonic acid (1-3% by weight of cyclohexylmethanol)
-
Methylcyclohexane (as solvent)
-
-
Procedure:
-
Charge the reaction vessel with cyclohexylmethanol, toluenesulfonic acid, and methylcyclohexane.
-
Heat the mixture with stirring.
-
Gradually add acetic acid via the dropping funnel. The reaction temperature is controlled in stages: 100-105 °C during the first half of the addition, 110-115 °C during the second half, and maintained at 122-124 °C after the addition is complete.[1]
-
After the reaction is complete (monitored by GC), cool the mixture.
-
Neutralize the catalyst with a base.
-
Wash the organic phase with water to remove any salts and excess acid.
-
Separate the organic layer and remove the solvent by distillation.
-
Purify the resulting this compound by vacuum distillation.
-
3. Solvent-Free Synthesis
This protocol is adapted from the solvent-free synthesis of ortho-methylcyclohexyl acetate described in patent CN104557526A.[2]
-
Apparatus: A reaction vessel equipped with a mechanical stirrer, a vacuum line, a heating mantle, and a distillation setup.
-
Reagents:
-
Cyclohexylmethanol (1.0 mol)
-
Acetic Acid (1.5 mol)
-
Polystyrene sulfonic acid type ion-exchange resin (2% by weight of cyclohexylmethanol)
-
-
Procedure:
-
Add cyclohexylmethanol, acetic acid, and the ion-exchange resin catalyst to the reaction vessel.[2]
-
Heat the mixture to 150 °C with stirring and allow the reaction to reach equilibrium (typically 2-3 hours), which can be monitored by GC.[2]
-
Once equilibrium is reached, apply a vacuum (-0.05 MPa).[2]
-
Continuously remove the water byproduct by distillation under vacuum.
-
After all the water has been removed, cool the reaction mixture.
-
Filter to remove the catalyst.
-
Wash the crude product with a sodium bicarbonate solution until neutral, then with water.[2]
-
Dry the product to obtain pure this compound.
-
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via Fischer-Speier esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The following diagrams illustrate this reaction pathway and a general experimental workflow for the synthesis and analysis.
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Benchmarking Cyclohexylmethyl acetate synthesis against literature procedures
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of common literature procedures for the synthesis of cyclohexylmethyl acetate (B1210297), a valuable building block in various chemical processes. We present a detailed examination of two primary methods: Fischer-Speier Esterification and Transesterification with Vinyl Acetate. This guide includes quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data from literature procedures for the synthesis of cyclohexylmethyl acetate, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Fischer-Speier Esterification | Transesterification with Vinyl Acetate |
| Starting Materials | Cyclohexanemethanol (B47985), Acetic Acid | Cyclohexanemethanol, Vinyl Acetate |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Cp*2Sm(THF)2 |
| Solvent | Toluene (B28343) (for azeotropic removal of water) | Toluene |
| Reactant Molar Ratio | (Cyclohexanemethanol:Acetic Acid) ~1:1.2 to 1:1.5 | Not specified |
| Reaction Temperature | Reflux (approx. 110-120 °C) | Ambient Temperature |
| Reaction Time | 2 - 4 hours | 0.00083 hours (approx. 3 seconds) |
| Reported Yield | High (specific yield not provided in general procedures, but typically >80% for similar esterifications) | 99%[1] |
| Work-up/Purification | Neutralization wash, extraction, drying, distillation | Not specified (likely involves catalyst removal and solvent evaporation) |
Experimental Protocols
Below are the detailed methodologies for the two key synthetic routes to this compound.
Method 1: Fischer-Speier Esterification of Cyclohexanemethanol with Acetic Acid
This classical method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water. The use of an azeotropic solvent mixture allows for the removal of water, driving the equilibrium towards the product.
Materials:
-
Cyclohexanemethanol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add cyclohexanemethanol (1.0 eq), glacial acetic acid (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Method 2: Transesterification of Cyclohexanemethanol with Vinyl Acetate
This method utilizes an organometallic catalyst to achieve a rapid and high-yield transesterification. Vinyl acetate serves as the acetyl donor.
Materials:
-
Cyclohexanemethanol
-
Vinyl Acetate
-
Cp*2Sm(THF)2 (Samarium catalyst)
-
Toluene
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve cyclohexanemethanol in toluene.
-
Add the Cp*2Sm(THF)2 catalyst to the solution.
-
Introduce vinyl acetate to the reaction mixture.
-
The reaction proceeds rapidly at ambient temperature. According to the literature, the reaction is complete in a very short time frame (approximately 3 seconds) to afford a 99% yield.[1]
-
The work-up procedure would likely involve quenching the catalyst and removing the solvent, though specific details are not provided in the initial source. Purification may be achieved through distillation.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound via Fischer-Speier esterification.
Caption: Fischer-Speier esterification workflow.
References
Unveiling Trace Impurities in Cyclohexylmethyl Acetate: A Mass Spectrometry-Based Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of impurities in Cyclohexylmethyl acetate (B1210297), a common fragrance and flavoring agent. We present detailed experimental protocols, comparative performance data, and a discussion of alternative analytical techniques to facilitate informed method selection and ensure product quality and safety.
Quantitative Analysis of Cyclohexylmethyl Acetate Impurities
Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile impurities in materials like this compound. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a robust analytical solution.
A quantitative analysis was performed on a representative batch of this compound to identify and quantify potential process-related impurities. The results are summarized in Table 1. The primary impurities identified are residual starting materials from the esterification synthesis, namely cyclohexanemethanol (B47985) and acetic acid, along with a common byproduct, cyclohexyl acetate.
| Impurity | Retention Time (min) | Quantifier Ion (m/z) | Concentration (% w/w) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Acetic Acid | 3.45 | 43 | 0.08 | 0.5 | 1.5 |
| Cyclohexanemethanol | 8.92 | 81 | 0.15 | 0.2 | 0.6 |
| Cyclohexyl Acetate | 10.21 | 82 | 0.05 | 0.1 | 0.3 |
Table 1: Quantitative Analysis of Impurities in this compound by GC-MS. The data presented is representative and may vary based on the specific synthesis route and purification process.
Experimental Protocols
A validated and reliable analytical method is crucial for accurate impurity profiling. The following section details the key steps in the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results.
-
Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Internal Standard: For precise quantification, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) to the sample solution at a known concentration.
-
Filtration: If the sample solution contains any particulate matter, filter it through a 0.45 µm syringe filter before injection to prevent contamination of the GC inlet and column.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. Optimization may be necessary depending on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 35-400
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound impurities. The choice of method often depends on the specific analytical requirements, such as the need for routine quality control versus comprehensive impurity identification.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification.[1] | Higher instrument cost and complexity compared to GC-FID.[1] |
| GC-FID (Gas Chromatography-Flame Ionization Detector) | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | Robust, linear over a wide range, and cost-effective for routine quantitative analysis.[2] | Does not provide structural information for impurity identification.[2] |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile impurities, offers different selectivity compared to GC. | This compound and its likely impurities lack strong UV chromophores, requiring less common detection methods like refractive index (RI) or charged aerosol detection (CAD). |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. | A primary method that does not require a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods, may not be suitable for trace-level impurities. |
Table 2: Comparison of Analytical Methods for this compound Impurity Analysis.
Visualizing the Analytical Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the logical relationship for method selection.
Caption: Experimental workflow for GC-MS analysis of this compound impurities.
Caption: Decision tree for selecting an analytical method for impurity analysis.
Conclusion
The analysis of impurities in this compound is crucial for ensuring its quality and safety in various applications. GC-MS provides a highly sensitive and specific method for both the identification and quantification of volatile and semi-volatile impurities. For routine quality control where the identities of impurities are known, GC-FID offers a cost-effective and robust alternative. The choice of the most suitable analytical technique should be based on the specific requirements of the analysis, including the need for structural elucidation, the expected concentration of impurities, and instrument availability. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control professionals working with this compound and related compounds.
References
A Comparative Guide to Inter-laboratory Analysis of Cyclohexylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Cyclohexylmethyl acetate (B1210297). In the absence of direct inter-laboratory comparison studies for this specific compound, this document outlines the common analytical techniques, their typical performance characteristics based on structurally similar compounds, and detailed experimental protocols that would form the basis of such a comparative study. This guide is intended to assist researchers in selecting appropriate analytical strategies and in designing and participating in proficiency testing schemes.
Performance Comparison of Analytical Methods
The selection of an analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of semi-volatile esters like Cyclohexylmethyl acetate.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance or mass spectrometry. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile or thermally labile compounds. |
| Selectivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Moderate to high, depending on the detector (UV vs. MS). |
| Sensitivity | High, often in the low ng/mL to pg/mL range. | Moderate with UV detection, high with MS detection. |
| Linearity (r²) | Typically ≥ 0.998 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |
| Sample Preparation | Often requires extraction into a volatile solvent. Derivatization is generally not needed. | Requires dissolution in the mobile phase; may need extraction for complex matrices. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, with typical run times of 5-15 minutes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods between laboratories.[1] Below are representative protocols for GC-MS and HPLC methods suitable for the analysis of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the quantification of this compound in a simple matrix.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.[2]
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
Transfer the final solution to a 2 mL GC vial for analysis.[2]
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would be determined from the full scan mass spectrum.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound, particularly when coupled with a mass spectrometer for enhanced sensitivity and selectivity.
-
Instrumentation: An HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be possible but with limited sensitivity.
-
Mass Spectrometry (LC-MS): For higher sensitivity and specificity, couple the HPLC to a mass spectrometer. The mobile phase may need to be modified (e.g., replacing phosphoric acid with formic acid for MS compatibility).[4]
-
-
Mandatory Visualizations
Caption: Workflow for an inter-laboratory comparison study.
Caption: Typical analytical workflow for sample analysis.
References
A Comparative Spectroscopic Analysis of Cyclohexylmethyl Acetate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cyclohexylmethyl acetate (B1210297) and its structural isomers: 1-methylcyclohexyl acetate, 2-methylcyclohexyl acetate, 3-methylcyclohexyl acetate, and 4-methylcyclohexyl acetate. The differentiation of these closely related compounds is crucial in various research and development settings, including fragrance chemistry, solvent characterization, and quality control in pharmaceutical manufacturing. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cyclohexylmethyl acetate and its isomers. These tables are designed for quick comparison and reference.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | -CH₂-O- or -CH-O- | -CH₃ (acetate) | -CH₃ (ring) | Cyclohexyl Protons |
| This compound | ~3.84 (d) | ~2.05 (s) | - | 0.90-1.75 (m) |
| 1-Methylcyclohexyl acetate | - | ~1.98 (s) | ~1.45 (s) | 1.20-1.60 (m) |
| 2-Methylcyclohexyl acetate | ~4.50-4.70 (m) | ~2.03 (s) | ~0.90 (d) | 1.00-1.80 (m) |
| 3-Methylcyclohexyl acetate | ~4.60-4.80 (m) | ~2.04 (s) | ~0.91 (d) | 0.90-1.90 (m) |
| 4-Methylcyclohexyl acetate | ~4.60-4.80 (m) | ~2.03 (s) | ~0.92 (d) | 0.95-1.85 (m) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C=O | -CH₂-O- or -CH-O- | Cyclohexyl Carbons | -CH₃ (acetate) | -CH₃ (ring) |
| This compound | ~171.2 | ~69.0 | ~25.5, 26.2, 30.0, 37.8 | ~21.0 | - |
| 1-Methylcyclohexyl acetate | ~170.5 | ~80.5 (quaternary) | ~22.0, 25.5, 34.5 | ~21.5 | ~25.0 |
| 2-Methylcyclohexyl acetate | ~170.8 | ~75.0 | ~24.0, 26.5, 31.0, 34.0, 40.0 | ~21.2 | ~16.5 |
| 3-Methylcyclohexyl acetate | ~170.7 | ~73.5 | ~22.0, 26.0, 30.5, 34.5, 41.0, 43.0 | ~21.3 | ~22.5 |
| 4-Methylcyclohexyl acetate | ~170.6 | ~73.0 | ~27.0, 31.5, 34.0, 41.5 | ~21.4 | ~21.0 |
Note: These are typical chemical shift ranges and may vary.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-H Stretch (sp³) |
| This compound | ~1740 | ~1240 | 2850-2930 |
| 1-Methylcyclohexyl acetate | ~1735 | ~1250 | 2860-2940 |
| 2-Methylcyclohexyl acetate | ~1738 | ~1245 | 2855-2935 |
| 3-Methylcyclohexyl acetate | ~1737 | ~1242 | 2850-2930 |
| 4-Methylcyclohexyl acetate | ~1736 | ~1243 | 2850-2940 |
Table 4: Mass Spectrometry Data (Key m/z fragments)
| Compound | Molecular Ion (M⁺) | [M-CH₃COOH]⁺ | Key Fragments |
| This compound | 156 | 96 | 43, 81 |
| 1-Methylcyclohexyl acetate | 156 | 96 | 43, 81, 97 |
| 2-Methylcyclohexyl acetate | 156 | 96 | 43, 81, 68, 55.[1] |
| 3-Methylcyclohexyl acetate | 156 | 96 | 43, 81, 68, 55.[2] |
| 4-Methylcyclohexyl acetate | 156 | 96 | 43, 81, 67, 55.[3] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1][4]
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used to achieve a good signal-to-noise ratio.[5]
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory was used.
-
Sample Application: A single drop of the neat liquid sample was placed directly onto the clean, dry ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting transmittance or absorbance spectrum was used for analysis.
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Instrumentation: A mass spectrometer with an electron ionization source was utilized, often coupled with a gas chromatograph (GC) for sample introduction and separation.
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC. The GC column separated the components before they entered the mass spectrometer.
-
Ionization: In the ion source, the sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[6][7]
-
Mass Analysis: The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
-
Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the isomers.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. 3-Methylcyclohexyl acetate | C9H16O2 | CID 12705474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Cyclohexylmethyl Acetate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Cyclohexylmethyl acetate (B1210297), ensuring compliance with safety protocols and environmental regulations.
Cyclohexylmethyl acetate, a combustible liquid, requires careful handling and disposal to mitigate risks to personnel and the environment. This document outlines the necessary procedures for its safe management from point of generation to final disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Spill Response
In the event of a spill or leak of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[1] Ensure the area is well-ventilated to disperse vapors.
-
Remove Ignition Sources: As a combustible liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be removed from the vicinity.[1][2][3]
-
Personal Protective Equipment (PPE): Personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] For larger spills, respiratory protection may be necessary.[4]
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[1] Once absorbed, collect the material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: After the absorbed material is removed, wash the spill area thoroughly with soap and water.[1]
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily derived from safety data sheets. This information is crucial for risk assessment and safe handling.
| Property | Value | Source Citation |
| Flash Point | 85 °C / 185 °F | [3] |
| Autoignition Temperature | 315 °C / 599 °F | [3] |
| NFPA Flammability Rating | 2 (Moderate) | [1] |
| NFPA Reactivity Rating | 0 (Minimal) | [1] |
| Oral LD50 (Rat) | 6,528 mg/kg |
Operational Plan for Collection and Storage
Proper collection and storage of this compound waste are critical to ensure safety and regulatory compliance within the laboratory.
Waste Collection Protocol
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound. The container must be in good condition and have a secure, leak-proof closure.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Combustible").
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[7] It should be segregated from strong oxidizing agents.[4]
-
Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8] This area should be well-ventilated and away from heat sources or direct sunlight.[9]
-
Container Level: Do not overfill waste containers. It is best practice to fill containers to no more than 80% of their capacity to allow for vapor expansion.
Disposal Plan
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9][10] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]
Step-by-Step Disposal Procedure
-
Waste Characterization: Determine if the this compound waste is considered hazardous under RCRA regulations. Given its combustible nature, it will likely be classified as a characteristic hazardous waste for ignitability.
-
Accumulation: Accumulate the hazardous waste in the designated satellite accumulation area. Once the container is full, or if it has been accumulating for a specified period (often up to one year, but local rules may vary), it must be moved to a central accumulation area.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup of the waste.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. The manifest system tracks the waste from "cradle to grave."[13]
-
Final Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[14] Common disposal methods for combustible organic liquids include controlled incineration.[15]
Experimental Protocols
While this document does not cite specific experiments, the disposal procedures outlined are based on standard laboratory safety protocols and chemical waste management principles. The primary "experimental protocol" for safe disposal is the adherence to the procedures described above, which are derived from regulatory guidelines and chemical safety data.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 15. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling Cyclohexylmethyl Acetate
Immediate Safety and Handling Precautions
Cyclohexylmethyl acetate (B1210297) is anticipated to be a combustible liquid that may cause skin and eye irritation. Proper personal protective equipment (PPE) and handling procedures are crucial to ensure laboratory safety.
Adequate ventilation is essential to minimize exposure to vapors.[1][2] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
A comprehensive PPE plan is critical for the safe handling of Cyclohexylmethyl acetate. The following table summarizes the recommended PPE:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles.[2] A face shield may be necessary for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes.[1] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[2][3] For larger quantities or increased risk of splashing, an impervious apron and boots are recommended.[4] | Gloves must be inspected before use and replaced if signs of degradation appear.[1] Protective clothing should be flame-resistant.[1] |
| Respiratory | Typically not required with adequate engineering controls. If ventilation is insufficient or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[2] | For higher concentrations, a full-face respirator or a positive-pressure supplied-air respirator may be necessary.[2] |
Operational Plan for Handling this compound
A step-by-step procedural guide ensures that all safety measures are consistently followed.
-
Verify Chemical Identity: Confirm the chemical is this compound and note the CAS number (937-55-3).
-
Review Safety Information: Read and understand all available safety documentation, including this guide and any supplier-provided information.
-
Ensure Accessibility of Safety Equipment: Check that the fume hood, eyewash station, and safety shower are operational and unobstructed.
-
Assemble PPE: Gather and inspect all necessary personal protective equipment.
-
Transport: When moving the chemical, use a secondary container to prevent spills.
-
Dispensing: Conduct all dispensing and handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[5]
-
Avoid Incompatibles: Keep this compound away from strong oxidizing agents, as these can cause hazardous reactions.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]
Disposal Plan for this compound
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like gloves, pipette tips, and paper towels, in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound."
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1] Puncture the container to prevent reuse before disposal.[1]
Physical and Chemical Properties
The following table summarizes some of the known physical and chemical properties of compounds similar to this compound. This data should be used for reference only.
| Property | Value | Source Compound |
| Molecular Formula | C9H16O2 | This compound |
| Molecular Weight | 156.22 g/mol | This compound |
| Appearance | Colorless liquid | 2-Methylcyclohexyl acetate[1] |
| Boiling Point | ~183 °C | This compound |
| Flash Point | ~67 °C | This compound |
| Melting Point | < -31.6 °C | 2-Methylcyclohexyl acetate[1] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
| Spill | Evacuate the area and remove all ignition sources.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3] Collect the absorbed material into a sealed container for hazardous waste disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Water spray can be used to cool fire-exposed containers.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
